molecular formula C23H48NO7P B12412822 15:0 Lyso PC-d5

15:0 Lyso PC-d5

Cat. No.: B12412822
M. Wt: 486.6 g/mol
InChI Key: RJZVWDTYEWCUAR-NDEPRHRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15:0 Lyso PC-d5 is a useful research compound. Its molecular formula is C23H48NO7P and its molecular weight is 486.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H48NO7P

Molecular Weight

486.6 g/mol

IUPAC Name

[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C23H48NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24(2,3)4/h22,25H,5-21H2,1-4H3/t22-/m1/s1/i20D2,21D2,22D

InChI Key

RJZVWDTYEWCUAR-NDEPRHRMSA-N

Isomeric SMILES

[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC[N+](C)(C)C)O

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 15:0 Lyso PC-d5: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and biological relevance of 15:0 Lyso PC-d5 (1-pentadecanoyl-sn-glycero-3-phosphocholine-d5). This deuterated lysophosphatidylcholine is a critical tool in lipidomics research, particularly in studies employing mass spectrometry.

Core Chemical Properties

This compound is a synthetic, deuterated version of the naturally occurring 15:0 lysophosphatidylcholine. The incorporation of five deuterium atoms on the choline headgroup provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of lysophosphatidylcholines in complex biological samples.

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of this compound.

Identifier Value Source
Chemical Name 1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine-d5[1][2]
Synonyms This compound, LPC(15:0)-d5, LysoPC(15:0)-d5[3]
CAS Number 2342574-95-0[1][2]
Molecular Formula C₂₃H₄₃D₅NO₇P[1][4]
Physical & Chemical Properties Value Source
Formula Weight 486.63 g/mol [1][2]
Exact Mass 486.35 Da[1][4]
Purity >99%[1][4]
Physical State Solution (typically in DCM:Methanol 1:1) or solid[1][2]
Storage Temperature -20°C[1][4]
Stability 1 Year at -20°C[1][4]
Solubility Soluble in Dichloromethane (DCM) and Methanol[3]

Biological Significance and Signaling Pathways

Lysophosphatidylcholines (LysoPCs), including the non-deuterated counterpart of the topic compound, are bioactive lipid molecules. They are generated from the hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2) and are involved in various cellular processes.[5][6] LysoPCs act as signaling molecules, influencing inflammation, cell proliferation, and membrane remodeling.[5]

The signaling actions of LysoPCs are primarily mediated through G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).[7] This interaction initiates downstream signaling cascades that can lead to diverse physiological and pathological responses.

Lysophosphatidylcholine_Signaling_Pathway Lysophosphatidylcholine (LPC) Signaling Pathway cluster_cytosol Cytosol LPC Lysophosphatidylcholine (e.g., 15:0 Lyso PC) GPCR G Protein-Coupled Receptor (GPCR) LPC->GPCR TLR Toll-like Receptor (TLR) LPC->TLR Second_Messengers Second Messengers (e.g., cAMP, IP3, DAG) GPCR->Second_Messengers Activation Signaling_Cascade Downstream Signaling Cascade TLR->Signaling_Cascade Activation Second_Messengers->Signaling_Cascade Cellular_Response Cellular Responses Signaling_Cascade->Cellular_Response Leads to

Figure 1: Simplified signaling pathway for lysophosphatidylcholines.

Experimental Protocols: Application in Lipidomics

This compound is predominantly used as an internal standard in quantitative lipidomics workflows, particularly those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical similarity to endogenous lysophosphatidylcholines ensures comparable extraction efficiency and ionization response, while its mass difference allows for clear differentiation and accurate quantification.

Generalized Experimental Workflow for Lipidomics Analysis

The following protocol outlines a typical workflow for the analysis of lysophosphatidylcholines in biological samples using this compound as an internal standard.

1. Sample Preparation and Lipid Extraction:

  • Objective: To extract lipids from the biological matrix while minimizing degradation.

  • Materials:

    • Biological sample (e.g., plasma, serum, tissue homogenate)

    • This compound internal standard solution

    • Extraction solvents (e.g., Folch method: chloroform/methanol; Bligh-Dyer method: chloroform/methanol/water; or Methyl-tert-butyl ether (MTBE) method)

    • Phosphate-buffered saline (PBS)

  • Procedure (MTBE Method Example):

    • To a known volume or weight of the biological sample, add a precise amount of the this compound internal standard.

    • Add methanol to the sample.

    • Add MTBE and vortex thoroughly.

    • Induce phase separation by adding water or PBS.

    • Centrifuge to separate the aqueous and organic layers.

    • Collect the upper organic layer containing the lipids.

    • Dry the lipid extract under a stream of nitrogen or by vacuum centrifugation.

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol).

2. LC-MS/MS Analysis:

  • Objective: To separate and quantify the lysophosphatidylcholines.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

    • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

  • Procedure:

    • Inject the reconstituted lipid extract onto an appropriate HPLC/UHPLC column (e.g., C18 or HILIC).

    • Perform chromatographic separation using a suitable mobile phase gradient.

    • The eluent is introduced into the mass spectrometer.

    • The mass spectrometer is operated in a specific mode, such as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), to detect and quantify the precursor and product ions of both the endogenous lysophosphatidylcholines and the this compound internal standard.

3. Data Analysis:

  • Objective: To determine the concentration of endogenous lysophosphatidylcholines.

  • Procedure:

    • Integrate the peak areas for the endogenous lysophosphatidylcholines and the this compound internal standard.

    • Calculate the response ratio (endogenous lipid peak area / internal standard peak area).

    • Determine the concentration of the endogenous lysophosphatidylcholines by comparing the response ratio to a standard curve generated with known concentrations of a non-deuterated standard.

Experimental_Workflow Lipidomics Experimental Workflow using this compound start Biological Sample (Plasma, Tissue, etc.) add_is Spike with this compound Internal Standard start->add_is extraction Lipid Extraction (e.g., MTBE Method) add_is->extraction drydown Dry Down Extract extraction->drydown reconstitute Reconstitute in LC-MS Compatible Solvent drydown->reconstitute lcms LC-MS/MS Analysis (Separation & Detection) reconstitute->lcms data_analysis Data Analysis (Peak Integration & Quantification) lcms->data_analysis end Quantified Lysophosphatidylcholine Concentrations data_analysis->end

Figure 2: A generalized experimental workflow for lipidomics.

Conclusion

This compound is an indispensable tool for researchers in the fields of lipidomics, drug development, and clinical diagnostics. Its well-defined chemical properties and stability make it an excellent internal standard for the accurate and precise quantification of lysophosphatidylcholines in complex biological matrices. Understanding its application in established experimental workflows and its relevance to cellular signaling pathways is crucial for advancing our knowledge of lipid metabolism and its role in health and disease.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 15:0 Lyso PC-d5: Structure, Function, and Application

This technical guide provides a comprehensive overview of 1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (15:0 Lyso PC) and its deuterated analog, this compound. It details the structure and established biological functions of the endogenous lipid and outlines the critical role of the deuterated form as an internal standard in modern analytical research.

Core Structure and Properties

15:0 Lyso PC is a lysophosphatidylcholine (LPC), a class of phospholipids characterized by a glycerol backbone, a single fatty acid chain at the sn-1 position, and a phosphocholine head group. Specifically, 15:0 Lyso PC contains pentadecanoic acid, a 15-carbon saturated fatty acid.

Its deuterated counterpart, this compound, is structurally identical except for the substitution of five hydrogen atoms with deuterium on the glycerol backbone.[1] This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification, as it is chemically and physically similar to the endogenous molecule but has a distinct, heavier mass.

Quantitative Data Summary

The physicochemical properties of 15:0 Lyso PC and its d5-labeled variant are summarized below for easy comparison.

Property15:0 Lyso PC (Endogenous)This compound (Internal Standard)Reference
Synonyms 1-pentadecanoyl-sn-glycero-3-phosphocholine, LPC(15:0)1-pentadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphocholine[1][2]
Molecular Formula C₂₃H₄₈NO₇PC₂₃H₄₃D₅NO₇P[1][2][3]
Molecular Weight ~481.6 g/mol 486.63 g/mol [2][3]
Exact Mass 481.3168486.3482[2][4]
Purity N/A (Endogenous)>99%[1][3]
Storage Temperature N/A-20°C[1][3]
CAS Number 108273-89-82342574-95-0[1][5]

Biological Function and Signaling Pathways

While this compound is a synthetic tool for research, the biological significance is derived from its non-deuterated counterpart, 15:0 Lyso PC, which is an active signaling molecule. Lysophosphatidylcholines are formed primarily through the hydrolysis of phosphatidylcholine (PC) by the enzyme phospholipase A2 (PLA2).[6][7][8] In blood plasma, the enzyme lecithin-cholesterol acyltransferase (LCAT) also plays a significant role in its generation.[9][10]

LPCs are involved in a multitude of cellular processes, primarily related to inflammation and immune response.[11][12] They exert their effects by binding to and activating specific cell surface receptors.

Key Signaling Mechanisms
  • Receptor Activation : LPCs are known ligands for several G protein-coupled receptors (GPCRs), including GPR4, GPR55, and GPR119, as well as Toll-like receptors (TLRs) such as TLR2 and TLR4.[7][9][12]

  • Inflammatory Cascade : Upon receptor binding, LPCs can trigger downstream signaling cascades that induce the migration of immune cells like macrophages and lymphocytes, promote the release of pro-inflammatory cytokines, and generate oxidative stress.[7][12] These activities are strongly linked to the progression of inflammatory conditions such as atherosclerosis.[6][12]

  • Apoptosis and Phagocytosis : LPCs can act as a "find-me" signal, released by cells undergoing apoptosis to attract phagocytes for their clearance.[6]

  • Neurological Roles : In the central nervous system, LPCs are essential for normal brain development, facilitating the transport of polyunsaturated fatty acids across the blood-brain barrier.[6][13] However, at high concentrations, they can also induce demyelination, a process implicated in diseases like multiple sclerosis.[6]

LPC Signaling Pathway Diagram

The following diagram illustrates the primary pathway of LPC formation and its subsequent action on target cells to initiate an inflammatory response.

LPC_Signaling_Pathway PC Phosphatidylcholine (PC) (in cell membrane) PLA2 Phospholipase A2 (PLA2) PC->PLA2 LPC Lysophosphatidylcholine (LPC) (e.g., 15:0 Lyso PC) PLA2->LPC Hydrolysis GPCR_TLR GPCR / TLR Receptors (on target cell) LPC->GPCR_TLR Binds to Signaling Downstream Signaling (e.g., RhoA, PKC) GPCR_TLR->Signaling Activates Response Cellular Response: • Cytokine Release • Macrophage Migration • Oxidative Stress Signaling->Response Leads to Lipidomics_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Biological Sample (Plasma, Tissue, etc.) IS Spike with This compound (IS) Sample->IS Extraction Lipid Extraction (e.g., Folch Method) IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing & Quantification LCMS->Data Result Accurate Concentration of 15:0 Lyso PC Data->Result

References

The Indispensable Role of Deuterated Standards in Lipidomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics, the pursuit of accurate and reproducible quantification is paramount. Lipids, with their vast structural diversity and dynamic nature, play critical roles in cellular processes, signaling pathways, and the pathogenesis of numerous diseases. However, the complexity of biological matrices presents significant analytical challenges, including sample loss during extraction, matrix-induced ion suppression or enhancement, and instrument variability. To navigate these hurdles and ensure the generation of high-fidelity data, the use of stable isotope-labeled internal standards, particularly deuterated standards, has become the gold standard in mass spectrometry-based lipidomics.[1][2]

This in-depth technical guide explores the core principles behind the use of deuterated standards in lipidomics, providing detailed experimental protocols, quantitative data comparisons, and visual workflows to underscore their critical role in achieving robust and reliable results.

The Foundational Principle: Correction and Confidence

A deuterated internal standard is a synthetic version of an endogenous lipid in which one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[3] This subtle mass shift allows the standard to be distinguished from its endogenous counterpart by a mass spectrometer, while its nearly identical physicochemical properties ensure that it behaves similarly throughout the analytical workflow.[4] By adding a known quantity of a deuterated standard to a sample at the very beginning of the experimental process, researchers can effectively normalize for variations that occur during sample preparation and analysis.[2]

The primary advantages of employing deuterated internal standards include:

  • Correction for Sample Loss: During lipid extraction and sample handling, some of the analyte may be inadvertently lost. Since the deuterated standard is subject to the same procedural losses as the endogenous lipid, the ratio of the analyte to the standard remains constant, allowing for accurate quantification of the original amount.[2]

  • Mitigation of Matrix Effects: Co-eluting substances from the biological matrix can interfere with the ionization of the target analyte in the mass spectrometer's source, either suppressing or enhancing its signal. Because the deuterated standard has almost identical ionization properties and chromatographic retention time, it experiences the same matrix effects as the endogenous lipid, enabling reliable correction.[5][6]

  • Compensation for Instrumental Variability: Fluctuations in instrument performance, such as detector response, can introduce variability in the measured signal. The use of an internal standard provides a stable reference point, ensuring that the quantification is independent of these variations.[7]

Quantitative Performance: A Comparative Overview

The impact of using deuterated internal standards on the quality of quantitative lipidomics data is significant. The following tables summarize the typical performance metrics, highlighting the enhanced precision and accuracy achieved with their implementation.

Table 1: Comparison of Analytical Precision in Lipidomics with and without Internal Standards
ParameterWithout Internal StandardsWith Deuterated Internal Standards
Typical Coefficient of Variation (CV%) Can exceed 30-40%Commonly <20-30%[8]
Inter-batch Reproducibility PoorHigh[9]
Accuracy Prone to significant biasHigh, with reported bias as low as ~20%[8]
Correction for Matrix Effects NoneEffective[6]
Table 2: Performance Comparison of Deuterated vs. Odd-Chain Internal Standards
ParameterDeuterated Internal StandardsOdd-Chain Internal Standards
Chemical & Physical Similarity Nearly identical to endogenous analyteDiffer in chain length, leading to potential differences in extraction and ionization efficiency
Chromatographic Co-elution Co-elute closely with the analyte[5]May have different retention times
Correction for Matrix Effects More accurate due to identical behaviorLess accurate as they may not experience the same degree of ion suppression/enhancement
Quantitative Accuracy Considered the "gold standard"[2]Can provide robust quantification but may introduce bias

One comprehensive study reported that with the use of stable isotope-labeled internal standards, 820 lipid species showed a relative standard deviation (RSD) of less than 30% across 16 independent batches, demonstrating high precision.[8] Another targeted lipidomics assay achieved an inter-assay variability of below 25% for over 700 lipids.[8]

Experimental Protocols

The following sections provide detailed methodologies for key experiments in a typical lipidomics workflow utilizing deuterated standards.

Lipid Extraction: Modified Folch Method

This protocol is a widely used method for the extraction of total lipids from biological samples.[10][11]

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or HPLC grade water)

  • Deuterated internal standard mixture (in a suitable solvent)

  • Glass centrifuge tubes with PTFE-lined caps

  • Homogenizer or sonicator

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Preparation: Weigh the tissue sample (e.g., 10-50 mg) or measure the volume of the biofluid (e.g., 100 µL of plasma) into a glass centrifuge tube.

  • Addition of Internal Standard: Add a known amount of the deuterated internal standard mixture to the sample. The amount should be chosen to be within the linear dynamic range of the instrument and comparable to the expected concentration of the endogenous lipids.

  • Homogenization: Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample (e.g., for a 50 mg tissue sample, add 1 mL of the solvent mixture). Homogenize the sample thoroughly using a homogenizer or sonicator until a uniform suspension is obtained.

  • Agitation: Agitate the mixture for 15-20 minutes at room temperature on an orbital shaker.[10]

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.2 mL for 1 mL of solvent mixture).[10] Vortex the mixture for 30 seconds and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.[10]

  • Lipid Collection: Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids. Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1 v/v/v).

Lipid Extraction: Bligh & Dyer Method

This is another classic method for lipid extraction, particularly suitable for samples with high water content.[12][13]

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • HPLC grade water

  • Deuterated internal standard mixture

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample and Standard Addition: To 1 mL of your sample (e.g., cell suspension or homogenate), add the deuterated internal standard mixture.

  • Monophasic Mixture Formation: Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly.[12]

  • Phase Separation Induction: Add 1.25 mL of chloroform and vortex.[12] Then, add 1.25 mL of HPLC grade water and vortex again.[12]

  • Centrifugation: Centrifuge the mixture at 1000 x g for 5 minutes to separate the phases.[12]

  • Lipid Collection: Carefully aspirate the lower chloroform layer containing the lipids and transfer it to a new glass tube.

  • Drying and Reconstitution: Dry down the lipid extract under nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.

Quantitative Analysis by LC-MS/MS

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., QTOF, Orbitrap) equipped with an electrospray ionization (ESI) source.[1]

Chromatographic Separation:

  • Column: A C18 reversed-phase column is commonly used for lipid separation.[14]

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[14]

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[14]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids. For example:

    • 0-2 min: 35% B

    • 2-7 min: Ramp to 80% B

    • 7-14 min: Ramp to 100% B and hold for 7 min[15]

  • Flow Rate: 0.4 mL/min[15]

  • Column Temperature: 50 °C[15]

Mass Spectrometry Detection:

  • Ionization Mode: Electrospray ionization (ESI) is used in both positive and negative ion modes to cover a broad range of lipid classes.[1]

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is a targeted approach that offers high sensitivity and specificity.[1][16] For each lipid and its corresponding deuterated internal standard, a specific precursor ion to product ion transition is monitored.

  • MRM Parameters:

    • Precursor Ion: The m/z of the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) lipid.

    • Product Ion: A characteristic fragment ion of the lipid (e.g., the headgroup for phospholipids).

    • Collision Energy and other parameters: These need to be optimized for each lipid class to achieve the best sensitivity.[1]

Visualizing the Workflow and Key Pathways

Lipidomics Experimental Workflow

The following diagram illustrates a typical workflow for a lipidomics experiment using deuterated internal standards.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike_IS Spike with Deuterated Internal Standard Sample->Spike_IS Extraction Lipid Extraction (e.g., Folch, Bligh-Dyer) Spike_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation (Reversed-Phase) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Quantification Ratio Calculation & Quantification Peak_Integration->Quantification Data_Analysis Statistical Analysis Quantification->Data_Analysis

Caption: A typical experimental workflow for quantitative lipidomics.

Principle of Internal Standard Correction

This diagram illustrates how a deuterated internal standard corrects for variations in the analytical process.

Internal_Standard_Correction cluster_sample1 Sample 1 (No Loss) cluster_sample2 Sample 2 (50% Loss/Suppression) Analyte1 Endogenous Analyte (Signal = 100) Ratio1 Ratio = 1.0 IS1 Deuterated Standard (Signal = 100) Result Consistent Quantification Ratio1->Result Same Ratio Analyte2 Endogenous Analyte (Signal = 50) Ratio2 Ratio = 1.0 IS2 Deuterated Standard (Signal = 50) Ratio2->Result Same Ratio Sphingolipid_Pathway Palmitoyl_CoA Palmitoyl-CoA + Serine Keto_DHS 3-keto-dihydrosphingosine Palmitoyl_CoA->Keto_DHS SPT DHS Dihydrosphingosine (Sphinganine) Keto_DHS->DHS KDHR DHC Dihydroceramide DHS->DHC CerS Ceramide Ceramide DHC->Ceramide DES1 Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Complex_SL Complex Glycosphingolipids Ceramide->Complex_SL Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase

References

Technical Guide: Certificate of Analysis for 15:0 Lyso PC-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for 15:0 Lyso PC-d5 (1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine-d5). This internal standard is crucial for accurate quantification in lipidomics research and drug development assays.

Core Compound Information

This compound is a deuterated form of 15:0 lysophosphatidylcholine, a product of phospholipase A2 hydrolysis of phosphatidylcholine.[1][2] It plays a role in cell membrane remodeling and inflammatory signaling.[1][2] Its deuterated form makes it an ideal internal standard for mass spectrometry-based quantification.

Quantitative Data Summary

The following tables summarize the key quantitative specifications for this compound, based on commercially available product information.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₂₃H₄₃D₅NO₇P[3]
Formula Weight 486.63[3][]
Exact Mass 486.35[3][5]
CAS Number 2342574-95-0[3]
Purity >99%[3][5]
Physical Form Solution
Concentration 1 mg/mL
Solvent Dichloromethane:Methanol (1:1)[3]

Table 2: Elemental Composition

ElementPercentage
Carbon (C)56.77%
Hydrogen (H)10.98%
Nitrogen (N)2.88%
Oxygen (O)23.01%
Phosphorus (P)6.36%

Table 3: Storage and Stability

ConditionSpecificationReference
Storage Temperature -20°C[3][5]
Stability 1 Year[3][5]
Hygroscopic No[3][5]
Light Sensitive No[3][5]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in a Certificate of Analysis for this compound.

Purity Analysis by Thin-Layer Chromatography (TLC)
  • Objective: To determine the purity of the this compound.

  • Methodology:

    • A small amount of the this compound solution is spotted onto a TLC plate.

    • The plate is developed in a suitable solvent system (e.g., chloroform:methanol:water).

    • The plate is then visualized using an appropriate method, such as charring with a spray reagent (e.g., phosphomolybdic acid) and heat.

    • The purity is assessed by the absence of secondary spots.

Identity Confirmation by Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and identity of this compound.

  • Methodology:

    • The sample is introduced into a mass spectrometer, typically using electrospray ionization (ESI).

    • The mass spectrum is acquired in positive ion mode.

    • The observed mass-to-charge ratio (m/z) is compared to the calculated theoretical mass of the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS) may be used to further confirm the structure by analyzing the fragmentation pattern.

Visualizations

Experimental Workflow for Certificate of Analysis

The following diagram illustrates the typical workflow for the analysis and certification of a batch of this compound.

G cluster_0 Material Reception & Preparation cluster_1 Analytical Testing cluster_2 Quality Control & Documentation raw_material Raw Material Receipt solution_prep Preparation of 1 mg/mL Solution raw_material->solution_prep tlc Purity Analysis (TLC) solution_prep->tlc ms Identity Confirmation (MS) solution_prep->ms concentration Concentration Verification solution_prep->concentration data_review Data Review & Approval tlc->data_review ms->data_review concentration->data_review coa_generation CoA Generation data_review->coa_generation final_product final_product coa_generation->final_product Final Certified Product

Caption: Workflow for this compound Certificate of Analysis.

Signaling Pathway Context

15:0 Lyso PC is a lysophosphatidylcholine involved in cell signaling. The diagram below shows the general pathway of its formation.

G PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 Hydrolysis LysoPC Lysophosphatidylcholine (LysoPC) (e.g., 15:0 Lyso PC) PLA2->LysoPC FA Fatty Acid PLA2->FA Signaling Downstream Signaling LysoPC->Signaling

Caption: Formation of Lysophosphatidylcholine.

References

The Core Function of Lysophosphatidylcholine as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise and sensitive world of analytical chemistry, particularly in mass spectrometry-based lipidomics and bioanalysis, the accuracy of quantitative measurements is paramount. Experimental variability, inherent in sample preparation, extraction, and instrument response, can significantly impact the reliability of results. To mitigate these variables, internal standards are employed. This technical guide provides an in-depth exploration of the function of lysophosphatidylcholine (LPC) as an internal standard, offering detailed experimental protocols, quantitative performance data, and visual workflows to aid researchers in achieving robust and reproducible results.

The Fundamental Role of an Internal Standard

An internal standard (IS) is a compound with a known concentration that is added to samples, calibration standards, and quality controls at the beginning of the analytical process.[1] The core principle behind its use is to correct for the potential loss of the analyte during sample processing and for variations in instrument response.[2][3] An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible, ensuring that it is affected by experimental inconsistencies in a similar manner.[3] By measuring the ratio of the analyte's signal to the internal standard's signal, rather than the absolute signal of the analyte, variations can be normalized, leading to significantly improved accuracy and precision.[4]

Lysophosphatidylcholines are frequently chosen as internal standards in lipidomics for several key reasons:

  • Structural Similarity: LPCs are structurally similar to a wide range of endogenous phospholipids, allowing them to behave similarly during extraction and ionization.

  • Predictable Fragmentation: In tandem mass spectrometry, LPCs exhibit a characteristic neutral loss or produce a specific fragment ion (m/z 184, corresponding to the phosphocholine headgroup), which simplifies their detection and quantification.[1][5]

  • Commercial Availability of Analogs: Non-endogenous forms of LPC, such as those with odd-chain fatty acids (e.g., LPC 13:0, LPC 17:0, LPC 19:0) or stable isotope-labeled versions (e.g., d4-C26:0-LPC), are commercially available.[6][7][8] These are ideal as they are not naturally present in biological samples, thus avoiding interference with the measurement of endogenous LPCs.[9]

Quantitative Performance of LPC Internal Standards

The effectiveness of an internal standard is evaluated based on several key performance metrics, including recovery, precision (measured as the coefficient of variation, CV), and linearity. The following tables summarize quantitative data from various studies that have utilized LPC as an internal standard.

Table 1: Recovery and Matrix Effect of Lysophosphatidylcholine Internal Standards

Internal StandardMatrixExtraction MethodRecovery (%)Matrix Effect (%)Reference
LPC (general)PlasmaSolid Phase Extraction (C18)>96% (break-through <4%)83-108%[2]
Deuterated LPCHuman Cerebrospinal FluidNot specified61.5 - 114.8%24.4 - 105.2% (ion suppression observed)[10]
LPC 19:0PlasmaSalt-assisted one-step extraction93.2%Not specified[11]

Table 2: Precision of Lysophosphatidylcholine Quantification Using an Internal Standard

Analyte(s)Internal Standard(s)MatrixWithin-Run Imprecision (CV%)Total Imprecision (CV%)Reference
Major LPC speciesLPC 13:0, LPC 19:0Plasma3%~12%[7]
Minor LPC speciesLPC 13:0, LPC 19:0Plasma12%~25%[7]
All PC and LPC speciesNot specifiedNeonatal SerumHigh precision reportedHigh precision reported[12]

Table 3: Linearity of Calibration for Lysophosphatidylcholine Species

CalibratorsInternal Standard(s)MatrixKey FindingsReference
LPC 16:0, LPC 18:0, LPC 22:0LPC 13:0, LPC 19:0PlasmaLinear response independent of sample dilution and plasma cholesterol concentration.[7]
16:0-LPC, 18:0-LPCNot specifiedNeonatal SerumAssayed values showed a linear response.[12]

Experimental Protocols

The following section details a generalized experimental protocol for the use of LPC as an internal standard in the analysis of plasma lipids, drawing from common methodologies such as the Folch and Bligh-Dyer extractions.

Preparation of Internal Standard Stock Solution
  • Acquisition: Obtain a high-purity, non-endogenous LPC internal standard (e.g., LPC 17:0 or a stable isotope-labeled LPC) from a reputable supplier.

  • Weighing: Accurately weigh a precise amount of the LPC standard using an analytical balance.

  • Solubilization: Dissolve the weighed standard in a high-purity organic solvent, such as methanol or a chloroform/methanol mixture, to create a concentrated stock solution.

  • Working Solution: Prepare a working solution by diluting the stock solution to a concentration that is appropriate for the expected range of endogenous analyte concentrations in your samples.

  • Storage: Store the stock and working solutions in amber glass vials at -20°C or -80°C to prevent degradation.

Lipid Extraction from Plasma with LPC Internal Standard

This protocol is a composite of commonly used liquid-liquid extraction methods.

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: In a clean glass or siliconized tube, add a precise volume of the LPC internal standard working solution.[6]

  • Sample Addition: Add a known volume of the plasma sample to the tube containing the internal standard. Vortex briefly to mix.

  • Protein Precipitation and Lipid Extraction:

    • Methanol-based: Add a volume of cold methanol (e.g., 1 mL for 2 µL of plasma) to precipitate proteins and extract lipids.[6] Vortex and incubate on ice for 10 minutes.[6]

    • Biphasic (Folch/Bligh-Dyer type): Add a mixture of chloroform and methanol (typically 2:1, v/v) to the sample. Vortex vigorously to ensure thorough mixing and protein precipitation.

  • Phase Separation (for biphasic methods):

    • Add a salt solution (e.g., 0.9% NaCl) or water to induce phase separation.

    • Centrifuge the mixture to clearly separate the upper aqueous phase and the lower organic phase, which contains the lipids.

  • Lipid Collection:

    • Methanol-based: Centrifuge the mixture and collect the supernatant containing the extracted lipids.[6]

    • Biphasic: Carefully collect the lower organic phase using a glass Pasteur pipette.

  • Drying: Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your analytical system (e.g., methanol/isopropanol 1:1, v/v) for LC-MS analysis.

Mass Spectrometry Analysis

The following are typical parameters for the analysis of LPCs by electrospray ionization tandem mass spectrometry (ESI-MS/MS).

  • Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for LPC analysis.

  • Scan Mode: A precursor ion scan for m/z 184 is highly specific for phosphocholine-containing lipids, including LPCs.[5][7] Alternatively, Multiple Reaction Monitoring (MRM) can be used for targeted quantification of specific LPC species.[12]

  • Typical ESI-MS/MS Parameters:

    • Capillary Voltage: ~3.5 kV[5]

    • Cone Voltage: ~41 V[5]

    • Collision Energy: ~24 V[5]

    • Collision Gas: Argon[5]

Visualizing the Workflow and Logic

Diagrams created using the DOT language provide a clear visual representation of the experimental workflow and the logic behind using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: Plasma Sample add_is Spike with LPC Internal Standard start->add_is add_solvent Add Extraction Solvent (e.g., Methanol or Chloroform/Methanol) add_is->add_solvent vortex Vortex & Incubate add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Lipid-Containing Phase centrifuge->collect dry Dry Under Nitrogen collect->dry reconstitute Reconstitute in Analysis Solvent dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject acquire Acquire Data (e.g., Precursor Ion Scan m/z 184) inject->acquire integrate Integrate Peak Areas (Analyte & Internal Standard) acquire->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify end End: Final Concentration quantify->end

Caption: Experimental workflow for lipidomics analysis using an LPC internal standard.

logic_diagram cluster_variability Sources of Experimental Variability cluster_measurement Signal Measurement cluster_correction Correction Mechanism cluster_output Final Result prep_var Sample Prep Loss analyte_signal Analyte Signal prep_var->analyte_signal Affects Both is_signal Internal Standard Signal prep_var->is_signal Affects Both inj_var Injection Volume Variation inj_var->analyte_signal Affects Both inj_var->is_signal Affects Both ion_var Ion Suppression/Enhancement ion_var->analyte_signal Affects Both ion_var->is_signal Affects Both ratio Calculate Ratio: Analyte Signal / IS Signal analyte_signal->ratio is_signal->ratio normalized Normalized Response ratio->normalized Corrects for Variability accurate_quant Accurate Quantification normalized->accurate_quant

Caption: Logical diagram illustrating the function of an internal standard in data normalization.

Conclusion

The use of lysophosphatidylcholine as an internal standard is a cornerstone of accurate and precise quantification in lipidomics and related fields. By co-opting a molecule that shares fundamental physicochemical properties with a broad class of analytes, researchers can effectively normalize for the inevitable variations that occur during sample handling and analysis. The selection of a non-endogenous LPC, coupled with a validated and consistent experimental protocol, is critical for generating high-quality, reproducible data. This guide provides the foundational knowledge, practical protocols, and performance data necessary for the successful implementation of LPC internal standards in your research and development endeavors.

References

An In-depth Technical Guide to Stable Isotope Labeled Lipids for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Stable Isotope Labeled Lipids

Stable isotope-labeled lipids are powerful tools in biological research, enabling the precise tracking and quantification of lipid metabolism, dynamics, and function. Unlike radioactive isotopes, stable isotopes are non-radioactive and do not decay, making them safe for a wide range of applications, including studies in humans.[1][2][3] By replacing common isotopes like ¹²C, ¹H, and ¹⁴N with heavier, stable isotopes such as ¹³C, ²H (deuterium), and ¹⁵N, researchers can distinguish labeled lipids from their endogenous, unlabeled counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).[2][4] This allows for the detailed investigation of lipid biosynthesis, transport, and turnover in complex biological systems.[3][5]

The core principle behind their use lies in the fact that the chemical properties of a molecule are largely determined by its electron configuration, which is identical between isotopes of the same element. Therefore, stable isotope-labeled lipids behave almost identically to their natural counterparts in biological processes.[6] This characteristic makes them ideal tracers for elucidating metabolic pathways and quantifying fluxes.[1][7]

Advantages of Using Stable Isotope Labeled Lipids:

  • Safety: The absence of radioactivity allows for safe handling and use in human studies.[1][3]

  • High Precision and Accuracy: Mass spectrometry can readily distinguish the mass difference between labeled and unlabeled lipids, enabling precise quantification.

  • Dynamic Information: They provide a dynamic view of metabolic processes, such as synthesis and degradation rates, which cannot be obtained from static measurements.[8][9]

  • Versatility: A wide range of lipids can be labeled with various stable isotopes, catering to diverse research needs.[2]

Commonly Used Stable Isotopes in Lipid Labeling:

IsotopeNatural Abundance (%)Common Labeled Precursors
¹³C ~1.1¹³C-Glucose, ¹³C-Fatty Acids, ¹³C-Amino Acids
²H (D) ~0.015²H₂O (Heavy Water), ²H-Fatty Acids, ²H-Choline
¹⁵N ~0.37¹⁵N-Amino Acids, ¹⁵N-Choline
¹⁸O ~0.2¹⁸O-Water

Synthesis and Labeling Strategies

There are two primary approaches for generating stable isotope-labeled lipids: chemical synthesis and metabolic labeling.

1. Chemical Synthesis: This method involves the de novo synthesis of lipids in the laboratory using isotopically enriched starting materials. Chemical synthesis offers precise control over the position and extent of labeling, allowing for the creation of highly specific tracers. A variety of stable isotope-labeled fatty acids and other lipid species are commercially available or can be custom synthesized.

2. Metabolic Labeling: In this approach, cells, tissues, or whole organisms are supplied with stable isotope-labeled precursors, which are then incorporated into complex lipids through endogenous metabolic pathways.[10] This method is invaluable for studying the biosynthesis and turnover of lipids in a biological context.

  • In Vitro Labeling: Cultured cells are grown in a medium containing a labeled precursor. A common technique is Stable Isotope Labeling by Fatty Acids in Cell Culture (SILFAC) , where cells are incubated with a labeled fatty acid, which is then incorporated into various lipid classes.[5][11]

  • In Vivo Labeling: Labeled precursors are administered to living organisms, such as mice, through diet, injection, or gavage.[12][13] This allows for the study of lipid metabolism in the context of a whole organism.

Core Applications in Research and Drug Development

Stable isotope-labeled lipids are indispensable tools across various stages of research and development.

1. Lipidomics and Metabolic Profiling: Lipidomics aims to identify and quantify the complete set of lipids in a biological system. Stable isotope-labeled lipids are used as internal standards to improve the accuracy and precision of quantification by correcting for variations in sample extraction and instrument response.[14]

2. Metabolic Flux Analysis: By tracing the incorporation of stable isotopes from a labeled precursor into downstream lipid species, researchers can quantify the rates of metabolic pathways, a practice known as metabolic flux analysis.[1][15] This is crucial for understanding how metabolic pathways are altered in disease states or in response to drug treatment.

3. Drug Discovery and Development:

  • Target Identification and Validation: Understanding how a disease alters lipid metabolism can reveal new therapeutic targets. Stable isotope tracing can elucidate these metabolic dysregulations.
  • Pharmacodynamic (PD) Analysis: Labeled lipids can be used to assess how a drug affects lipid metabolism, providing insights into its mechanism of action.[16]
  • Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: The fate of a lipid-based drug can be tracked by labeling it with stable isotopes.[16]
  • Liposomal Drug Delivery: Labeled lipids can be incorporated into liposomal drug carriers to monitor their distribution, stability, and drug release profiles in vivo.[2]

Analytical Techniques: Mass Spectrometry

Mass spectrometry (MS) is the primary analytical technique for the analysis of stable isotope-labeled lipids.[3][17] When coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), it provides a powerful platform for identifying and quantifying labeled and unlabeled lipid species.[1][18]

High-resolution mass spectrometers can distinguish the small mass difference between isotopologues (molecules that differ only in their isotopic composition).[6][19] Tandem mass spectrometry (MS/MS) can be used to fragment lipid ions, providing structural information and allowing for the localization of the stable isotope label within the molecule.[1][18]

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling of Lipids using ¹³C₆-Glucose

This protocol outlines the steps for tracing the de novo synthesis of fatty acids and glycerolipids in cultured mammalian cells using ¹³C₆-Glucose.[20]

Materials:

  • Adherent mammalian cell line (e.g., HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Glucose-free DMEM

  • Dialyzed fetal bovine serum (dFBS)

  • ¹³C₆-Glucose

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Lipid extraction solvents (e.g., chloroform, methanol, water)

  • LC-MS system

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow to the desired confluency (typically 70-80%) in complete medium.

  • Preparation of Labeling Medium: Prepare glucose-free DMEM supplemented with 10% dFBS and ¹³C₆-Glucose at the desired concentration (e.g., 25 mM).

  • Labeling:

    • Aspirate the complete medium from the cells and wash twice with PBS.

    • Add the ¹³C₆-Glucose labeling medium to the cells.

    • Incubate for a specific time course (e.g., 0, 2, 8, 24 hours) to monitor the dynamic incorporation of the label.

  • Cell Harvesting and Lipid Extraction:

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add a mixture of chloroform:methanol (2:1, v/v) to the cells and scrape them from the plate.

    • Perform a Bligh-Dyer or Folch lipid extraction to separate the lipid-containing organic phase.

  • Sample Preparation and Analysis:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis.

    • Analyze the samples by LC-MS to determine the isotopic enrichment in various lipid species.

Protocol 2: In Vivo Lipid Labeling in Mice using Heavy Water (²H₂O)

This protocol describes a method for studying de novo lipogenesis in various tissues of mice using heavy water.[20]

Materials:

  • Mice (e.g., C57BL/6J)

  • Deuterium oxide (²H₂O, 99.8%)

  • Sterile 0.9% saline

  • Animal handling and injection equipment

  • Tissue homogenization equipment

  • Lipid extraction solvents

Procedure:

  • Acclimation: Acclimate mice to the experimental conditions for at least one week.

  • ²H₂O Administration:

    • Prepare a sterile solution of 4-5% ²H₂O in 0.9% saline.

    • Administer the ²H₂O solution to the mice via intraperitoneal (IP) injection.

    • Provide drinking water enriched with 8-10% ²H₂O to maintain a stable body water enrichment.

  • Tissue Collection:

    • At designated time points, euthanize the mice according to approved protocols.

    • Collect tissues of interest (e.g., liver, adipose tissue) and immediately freeze-clamp them in liquid nitrogen to quench metabolism.

  • Lipid Extraction and Analysis:

    • Homogenize the frozen tissues.

    • Perform lipid extraction from the tissue homogenates.

    • Analyze the lipid extracts by GC-MS or LC-MS to measure the incorporation of deuterium into different lipid classes.

Quantitative Data Presentation

The data obtained from stable isotope labeling experiments are often presented in tables that summarize the quantitative changes in lipid metabolism.

Table 1: Fractional Synthesis Rate (FSR) of Phospholipid Species in Cultured Hepatocytes

This table illustrates the percentage of newly synthesized phospholipids over a 24-hour period after labeling with a stable isotope precursor.

Phospholipid ClassSpeciesFSR (% new/24h) - ControlFSR (% new/24h) - Treatment XFold Change
Phosphatidylcholine (PC) PC 34:115.2 ± 1.825.8 ± 2.51.70
PC 36:212.5 ± 1.520.1 ± 2.11.61
Phosphatidylethanolamine (PE) PE 38:418.9 ± 2.215.3 ± 1.90.81
Triglycerides (TG) TG 52:245.3 ± 5.165.7 ± 6.81.45

Table 2: Isotopic Enrichment of Fatty Acids from De Novo Lipogenesis

This table shows the percentage of fatty acids that are newly synthesized from a ¹³C-labeled precursor in adipose tissue.

Fatty AcidIsotopic Enrichment (%) - Lean MiceIsotopic Enrichment (%) - Obese Micep-value
Palmitate (16:0) 5.8 ± 0.712.3 ± 1.5<0.01
Stearate (18:0) 4.2 ± 0.59.8 ± 1.2<0.01
Oleate (18:1) 3.5 ± 0.48.1 ± 1.0<0.01

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Lipid Signaling Pathways

Lipids are not only structural components and energy storage molecules but also act as critical signaling molecules in a wide array of cellular processes.[21][22][23] Stable isotope-labeled lipids are used to trace the synthesis and metabolism of these signaling lipids, providing insights into the regulation of these pathways in health and disease.

Sphingolipid Signaling Pathway

The sphingolipid signaling pathway involves a network of bioactive lipids that regulate cell growth, differentiation, and apoptosis.[2] Key signaling molecules include ceramide and sphingosine-1-phosphate (S1P), which often have opposing effects.[16]

Sphingolipid_Signaling_Pathway Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation Proliferation Cell Proliferation & Survival S1P->Proliferation SMase SMase SMase->Sphingomyelin:e Ceramidase Ceramidase Ceramidase->Ceramide:e SphK SphK1/2 SphK->Sphingosine:e

Caption: The Sphingolipid "Rheostat": Ceramide promotes apoptosis, while S1P supports cell survival.

Phosphatidylinositol Signaling Pathway

Phosphoinositides are a family of phospholipids that play a crucial role in signal transduction, regulating processes such as cell growth, proliferation, and cytoskeletal organization.[24] A key event in this pathway is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[25]

Phosphatidylinositol_Signaling_Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response Eicosanoid_Signaling_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA hydrolyzed by PLA2 PLA₂ PLA2->Membrane:s Prostaglandins Prostaglandins AA->Prostaglandins via Thromboxanes Thromboxanes AA->Thromboxanes via Leukotrienes Leukotrienes AA->Leukotrienes via COX COX-1 / COX-2 COX->AA:e LOX Lipoxygenases (LOX) LOX->AA:w Inflammation Inflammation Prostaglandins->Inflammation Thromboxanes->Inflammation Leukotrienes->Inflammation Lipidomics_Workflow Labeling Metabolic Labeling (in vitro or in vivo) Harvesting Sample Harvesting & Quenching Labeling->Harvesting Extraction Lipid Extraction Harvesting->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis DataProcessing Data Processing (Peak Picking, Alignment) Analysis->DataProcessing Quantification Quantification & Isotopologue Analysis DataProcessing->Quantification Interpretation Biological Interpretation Quantification->Interpretation

References

An In-depth Technical Guide to 15:0 Lyso PC-d5 for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 15:0 Lyso PC-d5, a deuterated lysophosphatidylcholine, and its critical role as an internal standard in mass spectrometry-based lipidomics. It is designed to furnish researchers, scientists, and drug development professionals with the essential technical information required for the accurate quantification of lysophosphatidylcholines (LPCs) and other lipid species in complex biological matrices.

Introduction to this compound

1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine-d5 (this compound) is a synthetic, stable isotope-labeled lipid that is chemically identical to the endogenous 15:0 Lyso PC, with the exception of five deuterium atoms incorporated into its glycerol backbone.[1] This isotopic labeling makes it an ideal internal standard for mass spectrometry applications. When added to a biological sample at a known concentration prior to lipid extraction and analysis, this compound co-elutes and co-ionizes with its non-labeled counterparts. By comparing the signal intensity of the deuterated standard to that of the endogenous analyte, researchers can correct for variability in sample preparation, extraction efficiency, and instrument response, thereby enabling precise and accurate quantification.

Lysophosphatidylcholines are bioactive lipid molecules generated from the hydrolysis of phosphatidylcholine by phospholipase A2. They are involved in numerous physiological and pathological processes, including cell signaling, inflammation, and membrane remodeling.[2][3] Consequently, the accurate measurement of LPCs is crucial for understanding disease mechanisms and for the discovery of potential biomarkers in drug development.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in mass spectrometry workflows.

PropertyValueReference
Systematic Name 1-pentadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphocholine[4]
Molecular Formula C23H43D5NO7P[4]
Formula Weight 486.63 g/mol [4]
Exact Mass 486.35 amu[4]
Purity >99%[4]
Storage Temperature -20°C[4]
Stability 1 Year at -20°C[4]
CAS Number 2342574-95-0[4]

Mass Spectrometry Data for this compound

Accurate mass and fragmentation data are critical for the development of sensitive and specific mass spectrometry methods. The following table summarizes key mass spectrometry parameters for this compound.

ParameterValueIonization ModeReference
[M+H]+ 515.3868 m/zPositive[1][5][6]
[M+Na]+ Not specifiedPositive
[M-H]- Not specifiedNegative

Experimental Protocols

The following sections detail a generalized workflow for the quantitative analysis of lysophosphatidylcholines in biological samples, such as plasma or cell lysates, using this compound as an internal standard.

Lipid Extraction

A robust lipid extraction method is paramount for achieving accurate and reproducible results. The Bligh and Dyer method, or a modified version using methyl-tert-butyl ether (MTBE), is commonly employed.[7]

Materials:

  • Biological sample (e.g., 50 µL plasma)

  • This compound internal standard solution (concentration to be optimized based on expected endogenous levels)

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE, LC-MS grade)

  • Water (LC-MS grade)

Procedure:

  • To a clean glass tube, add the biological sample.

  • Spike the sample with a known amount of this compound internal standard solution.

  • Add 1.5 mL of methanol and vortex thoroughly to precipitate proteins.

  • Add 5 mL of MTBE and vortex for 10 minutes at 4°C.[7]

  • Add 1.25 mL of water to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes.

  • Carefully collect the upper organic phase, which contains the lipids, and transfer to a new tube.[7]

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of LPCs due to its high sensitivity and selectivity.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Gradient: A typical gradient would start at a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipids based on their polarity.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each target LPC and the this compound internal standard. The transition for this compound would be based on its [M+H]+ precursor ion.

  • Collision Energy: Optimize for each transition to achieve maximum signal intensity.

Data Analysis and Quantification

The concentration of each endogenous LPC is determined by calculating the ratio of its peak area to the peak area of the this compound internal standard. A calibration curve is constructed using known concentrations of non-labeled LPC standards spiked with the same amount of internal standard as the samples.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of lysophosphatidylcholines using this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Add Internal Standard Extraction Lipid Extraction (e.g., MTBE) Spike->Extraction Drydown Dry Extract Extraction->Drydown Reconstitute Reconstitute Drydown->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Integration Peak Integration LC_MS->Integration Quantification Quantification Integration->Quantification

Caption: Quantitative lipidomics workflow using an internal standard.

Lysophosphatidylcholine Signaling Pathway

Lysophosphatidylcholines exert their biological effects through various signaling pathways, often initiated by binding to G protein-coupled receptors (GPCRs).[8] The diagram below provides a simplified overview of a common LPC signaling cascade.

lpc_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol LPC Lysophosphatidylcholine (LPC) GPCR G Protein-Coupled Receptor (GPCR) LPC->GPCR Binds G_protein G Protein GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca2+ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Ca2->Downstream PKC->Downstream

Caption: Simplified LPC signaling pathway via GPCR activation.

Conclusion

This compound is an indispensable tool for researchers and scientists engaged in lipidomics and drug development. Its use as an internal standard in mass spectrometry workflows ensures the high accuracy and precision required for the quantitative analysis of lysophosphatidylcholines and other lipids. The detailed methodologies and data presented in this guide provide a solid foundation for the successful implementation of this compound in a variety of research applications, ultimately contributing to a deeper understanding of lipid metabolism in health and disease.

References

A Technical Guide to 15:0 Lyso PC-d5: Suppliers, Purity, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 15:0 Lyso PC-d5 (1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine-d5), a deuterated lysophosphatidylcholine essential for high-precision lipidomics research. This document covers reliable suppliers, product purity, and detailed methodologies for its use as an internal standard in mass spectrometry. Additionally, it explores the integral role of lysophosphatidylcholines (LPCs) in cellular signaling, particularly in inflammatory processes, with illustrative pathway diagrams.

Sourcing and Purity of this compound

The quality and purity of internal standards are paramount for accurate and reproducible results in quantitative lipidomics. This compound is available from several reputable suppliers, with a consistently high purity of over 99%.

SupplierProduct NamePurityCAS Number
Avanti Research (distributed by Sigma-Aldrich)1-pentadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphocholine>99%2342574-95-0
BOC Sciences15:0 Lyso PC-[d5]>99%2342574-95-0
MedchemExpressThis compoundNot specified, sold as a stable isotopeNot specified

Role in Inflammatory Signaling Pathways

Lysophosphatidylcholines (LPCs) are bioactive lipid molecules produced from the hydrolysis of phosphatidylcholine (PC) by the enzyme phospholipase A2 (PLA2).[2][3] LPCs are not merely metabolic intermediates but also key signaling molecules involved in a variety of cellular processes, most notably inflammation.[4][5] Elevated levels of LPCs are associated with inflammatory diseases such as atherosclerosis and neurodegenerative disorders.[1][4]

LPCs can exert their effects through several mechanisms:

  • Receptor-Mediated Signaling: LPCs can bind to G-protein coupled receptors (GPCRs) like G2A and GPR4, as well as Toll-like receptors (TLRs), to initiate downstream signaling cascades.[5]

  • ATP Release and Purinergic Signaling: A key mechanism by which LPCs promote inflammation is by inducing the release of ATP from cells. This extracellular ATP then activates purinergic receptors on immune cells like macrophages, leading to the production of pro-inflammatory cytokines such as IL-1β and IL-12.[1][4]

  • Platelet-Activating Factor (PAF) Receptor: LPC can induce the secretion of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) through a mechanism that involves the PAF receptor.[6]

// Nodes PC [label="Phosphatidylcholine (PC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="Phospholipase A2 (PLA2)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; LPC [label="Lysophosphatidylcholine (LPC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GPCRs [label="GPCRs (G2A, GPR4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLRs [label="Toll-like Receptors (TLRs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATP_Release [label="ATP Release", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purinergic_Receptors [label="Purinergic Receptors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammatory_Cytokines [label="Inflammatory Cytokines\n(IL-1β, IL-12, TNF-α)", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges PC -> PLA2 [label="Hydrolysis", fontcolor="#5F6368", fontsize=8]; PLA2 -> LPC; LPC -> GPCRs [label="Binds to", fontcolor="#5F6368", fontsize=8]; LPC -> TLRs [label="Binds to", fontcolor="#5F6368", fontsize=8]; LPC -> ATP_Release [label="Induces", fontcolor="#5F6368", fontsize=8]; ATP_Release -> Purinergic_Receptors [label="Activates", fontcolor="#5F6368", fontsize=8]; GPCRs -> Inflammatory_Cytokines [label="Signal Transduction", fontcolor="#5F6368", fontsize=8]; TLRs -> Inflammatory_Cytokines [label="Signal Transduction", fontcolor="#5F6368", fontsize=8]; Purinergic_Receptors -> Inflammatory_Cytokines [label="Signal Transduction", fontcolor="#5F6368", fontsize=8]; } LPC Inflammatory Signaling Pathway

Experimental Protocol: Use of this compound as an Internal Standard in Mass Spectrometry

Deuterated lipid standards like this compound are crucial for correcting for variations in sample preparation and mass spectrometric analysis, enabling accurate quantification of endogenous lipids. The following is a generalized protocol for the use of this compound as an internal standard for the quantification of lysophosphatidylcholines in biological samples.

Materials and Reagents
  • This compound solution (e.g., 1 mg/mL in a suitable solvent)

  • Biological sample (e.g., plasma, serum, cell lysate)

  • Organic solvents (e.g., chloroform, methanol, isopropanol)

  • Water (LC-MS grade)

  • Formic acid

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or vacuum concentrator)

  • Autosampler vials

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

Experimental Workflow

The general workflow for lipid extraction and analysis using an internal standard is outlined below.

// Nodes Sample [label="1. Biological Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Spike [label="2. Spike with\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="3. Lipid Extraction\n(e.g., Bligh-Dyer or Folch)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dry [label="4. Evaporation\nand Reconstitution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="5. LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="6. Data Analysis and\nQuantification", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Sample -> Spike; Spike -> Extraction; Extraction -> Dry; Dry -> Analysis; Analysis -> Quantification; } Lipidomics Experimental Workflow

Detailed Methodology
  • Preparation of Internal Standard Working Solution: Prepare a working solution of this compound at a known concentration in a suitable solvent mixture (e.g., methanol). The final concentration will depend on the expected levels of endogenous LPCs in the sample.

  • Sample Preparation and Spiking:

    • Thaw the biological sample on ice.

    • To a known volume or weight of the sample, add a precise amount of the this compound internal standard working solution. This "spiking" step is critical for accurate quantification.

  • Lipid Extraction:

    • Perform a liquid-liquid extraction to isolate lipids from the aqueous and proteinaceous components of the sample. Common methods include the Bligh-Dyer or Folch extraction, which use a mixture of chloroform, methanol, and water.

    • Vortex the sample vigorously after the addition of solvents to ensure thorough mixing.

    • Centrifuge the mixture to separate the organic (lipid-containing) and aqueous phases.

    • Carefully collect the organic phase containing the lipids.

  • Evaporation and Reconstitution:

    • Dry the collected organic phase under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a small, known volume of a solvent compatible with the LC-MS system (e.g., isopropanol:acetonitrile:water).

  • LC-MS/MS Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject the sample into the LC-MS/MS system.

    • Liquid Chromatography (LC): Use a suitable C18 or other appropriate column to separate the different lipid species.

    • Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in a positive ion mode. For the quantification of LPCs, a precursor ion scan for m/z 184 (the phosphocholine headgroup) is commonly used.[7][8]

    • Set the instrument to monitor the specific precursor-to-product ion transitions for the endogenous LPCs of interest and for this compound.

  • Data Analysis and Quantification:

    • Integrate the peak areas for the endogenous LPCs and the this compound internal standard.

    • Calculate the ratio of the peak area of each endogenous LPC to the peak area of the this compound internal standard.

    • Determine the concentration of each endogenous LPC by comparing this ratio to a standard curve generated with known amounts of non-deuterated LPC standards.

Biochemical Pathways of LPC Metabolism

The concentration of LPC in a biological system is tightly regulated through its synthesis and catabolism. The primary route of LPC synthesis is the hydrolysis of phosphatidylcholine by phospholipase A2.[9] LPC can then be further metabolized through several pathways, including its conversion to the potent signaling lipid lysophosphatidic acid (LPA) by the enzyme autotaxin.[9]

// Nodes PC [label="Phosphatidylcholine\n(PC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="Phospholipase A2\n(PLA2)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; LPC [label="Lysophosphatidylcholine\n(LPC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LPCAT [label="LPC Acyltransferase\n(LPCAT)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ATX [label="Autotaxin\n(ATX)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; LPA [label="Lysophosphatidic Acid\n(LPA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GPC [label="Glycerophosphocholine\n(GPC)", fillcolor="#F1F3F4", fontcolor="#202124"]; LPTA [label="Lysophospholipase-\ntransacylase (LPTA)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges PC -> PLA2 [label="Hydrolysis", fontcolor="#5F6368", fontsize=8]; PLA2 -> LPC; LPC -> LPCAT [label="Reacylation", fontcolor="#5F6368", fontsize=8]; LPCAT -> PC; LPC -> ATX [label="Hydrolysis", fontcolor="#5F6368", fontsize=8]; ATX -> LPA; LPC -> LPTA [label="Disproportionation/\nHydrolysis", fontcolor="#5F6368", fontsize=8]; LPTA -> GPC; LPTA -> PC; } LPC Synthesis and Catabolism

References

Methodological & Application

Application Note: Quantitative Analysis of 15:0 Lyso PC-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of 15:0 lysophosphatidylcholine (15:0 Lyso PC) in biological matrices, such as plasma or serum, using a deuterated internal standard (15:0 Lyso PC-d5) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology outlined here, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed to deliver high sensitivity and specificity for lipid biomarker research and drug development applications.

Introduction

Lysophosphatidylcholines (Lyso PCs) are products of phosphatidylcholine hydrolysis by phospholipase A2 and are involved in various physiological and pathological processes, including cell membrane remodeling and inflammatory signaling.[1] Specific Lyso PC species, such as 15:0 Lyso PC, are gaining interest as potential biomarkers for cardiovascular diseases.[1] Accurate and precise quantification of these lipid species is crucial for understanding their roles in disease and for the development of new therapeutics. LC-MS/MS offers a robust and sensitive platform for the targeted quantification of individual lipid molecules. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.

Signaling Pathway

Lysophosphatidylcholines are generated from phosphatidylcholines through the action of phospholipase A2 (PLA2). This process is a key step in the remodeling of cell membranes and the production of lipid signaling molecules.

G PC Phosphatidylcholine (PC) LysoPC Lysophosphatidylcholine (e.g., 15:0 Lyso PC) PC->LysoPC hydrolyzes FA Fatty Acid PC->FA releases PLA2 Phospholipase A2 (PLA2) PLA2->PC

Caption: Generation of Lysophosphatidylcholine.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of 15:0 Lyso PC involves sample preparation, LC separation, and MS/MS detection and quantification.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Plasma/Serum Sample Spike Spike with this compound Internal Standard Sample->Spike Extract Protein Precipitation / Lipid Extraction Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LC LC Separation (HILIC or RPLC) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification using Calibration Curve MS->Quant

Caption: LC-MS/MS Workflow for 15:0 Lyso PC.

Experimental Protocols

Materials and Reagents
  • 15:0 Lyso PC analytical standard

  • This compound internal standard

  • LC-MS grade water, methanol, acetonitrile, isopropanol, and formic acid

  • Biological matrix (e.g., human plasma, serum)

Sample Preparation: Protein Precipitation
  • To 50 µL of plasma or serum in a microcentrifuge tube, add 200 µL of ice-cold isopropanol containing the this compound internal standard at a known concentration.

  • Vortex the mixture for 1 minute.

  • Incubate at -20°C for 10 minutes to facilitate protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography

A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for the separation of lysophospholipids by class.

ParameterHILIC Method
Column Waters ACQUITY UPLC BEH Amide (or equivalent)
Mobile Phase A Acetonitrile/Water (95:5) with 10 mM Ammonium Formate
Mobile Phase B Acetonitrile/Water (50:50) with 10 mM Ammonium Formate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
Mass Spectrometry

The analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Collision Gas Argon

Data Presentation

MRM Transitions

The following MRM transitions should be used for the quantification of 15:0 Lyso PC and its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
15:0 Lyso PC482.3184.15025
This compound487.3184.15025

Note: The exact m/z values may need slight optimization based on the specific instrument and calibration. The precursor ion for 15:0 Lyso PC is [M+H]+ with an exact mass of 481.3168 Da.[2] The precursor for this compound is also [M+H]+ with an exact mass of approximately 486.35 Da.[3][4] The product ion at m/z 184.1 corresponds to the phosphocholine headgroup fragment.

Quantitative Performance (Example)

The following table summarizes typical quantitative performance characteristics for the analysis of lysophosphatidylcholines.

ParameterTypical Value
Calibration Range 1 - 1000 ng/mL
Linearity (r²) > 0.99
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%

Conclusion

The LC-MS/MS protocol detailed in this application note provides a robust and reliable method for the quantitative analysis of 15:0 Lyso PC in biological samples. The use of a deuterated internal standard and optimized sample preparation and instrumental parameters ensures high-quality data suitable for demanding research and development applications. This method can be adapted for the analysis of other lysophosphatidylcholine species by modifying the specific MRM transitions.

References

Application Note: Quantitative Analysis of Lysophosphatidylcholines (LPCs) using 15:0 Lyso PC-d5 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholines (LPCs) are a class of bioactive lipid molecules derived from the hydrolysis of phosphatidylcholine (PC), a major component of cell membranes.[1] This process is primarily catalyzed by the enzyme phospholipase A2 (PLA2).[1][2] LPCs are not merely metabolic intermediates but also act as signaling molecules involved in a multitude of physiological and pathological processes.[2][3] Their roles include cell proliferation, monocyte chemotaxis, T-lymphocyte activation, and modulating inflammation, making them significant biomarkers in conditions like atherosclerosis, chronic pain, and cancer.[2][3][4]

Given their low concentrations and diverse biological roles, the accurate and precise quantification of individual LPC species is crucial for understanding their function and for biomarker discovery. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this type of bioanalysis due to its high sensitivity and specificity.[5][6] The use of a stable isotope-labeled internal standard, such as 1-pentadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphocholine (15:0 Lyso PC-d5), is critical for reliable quantification.[5][7] This internal standard mimics the chemical and physical properties of the endogenous LPCs, thereby correcting for variability during sample preparation and ionization matrix effects.[5][8]

This application note provides a detailed protocol for the quantitative analysis of various LPC species in human plasma using this compound as an internal standard coupled with an LC-MS/MS method.

Principle of Analysis

The methodology is based on the principle of stable isotope dilution liquid chromatography-tandem mass spectrometry. A known concentration of the deuterated internal standard, this compound, is spiked into the plasma sample prior to any processing steps. This standard behaves almost identically to the endogenous LPC analytes during extraction, chromatography, and ionization.[9]

Following a protein precipitation step to extract the lipids, the sample is analyzed by LC-MS/MS. The analytes are separated chromatographically and then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion for each LPC species and the internal standard is selected and fragmented, and a specific product ion is monitored. This highly selective detection method minimizes interferences.[10] Quantification is achieved by calculating the ratio of the peak area of the endogenous LPC analyte to the peak area of the this compound internal standard and comparing this ratio to a calibration curve prepared with known concentrations of LPC standards.[11]

G Principle of Stable Isotope Dilution using this compound cluster_sample Biological Sample (Plasma) cluster_is Internal Standard cluster_process Analytical Workflow Analyte Endogenous LPCs (Unknown Amount) Spike Spike IS into Sample Analyte->Spike IS This compound (Known Amount) IS->Spike Extract Protein Precipitation & Lipid Extraction Spike->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS->Ratio Quantify Quantify vs. Calibration Curve Ratio->Quantify Result Accurate Concentration of Endogenous LPCs Quantify->Result

Caption: Workflow illustrating the use of an internal standard for accurate quantification.

Experimental Protocols

Materials and Reagents
  • LPC Standards (e.g., 16:0, 18:0, 18:1 LPC): Avanti Polar Lipids

  • Internal Standard (this compound): Avanti Polar Lipids[7]

  • Human Plasma (K2EDTA): Sourced from a certified vendor

  • Methanol (LC-MS Grade): Fisher Scientific

  • Acetonitrile (LC-MS Grade): Fisher Scientific

  • 2-Propanol (LC-MS Grade): Fisher Scientific

  • Formic Acid (LC-MS Grade): Fisher Scientific

  • Water (LC-MS Grade): Fisher Scientific

  • Polypropylene microcentrifuge tubes (1.5 mL)

  • 96-well deep-well plates

Stock and Working Solutions Preparation
  • LPC Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions for each LPC standard by dissolving the required amount in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.

  • Calibration Curve Working Solutions: Serially dilute the LPC standard stock solutions with methanol to prepare a series of working solutions for the calibration curve, typically ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (500 ng/mL): Dilute the this compound stock solution with methanol.

Sample Preparation Protocol

The following protocol is optimized for a 50 µL plasma sample and is suitable for a 96-well plate format.

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Aliquot Sample: Pipette 50 µL of plasma into a 1.5 mL polypropylene tube or a well in a 96-well plate.

  • Spike Internal Standard: Add 10 µL of the 500 ng/mL this compound internal standard working solution to each sample, quality control (QC), and calibration standard.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to each well.[12] Using acetonitrile is effective for precipitating proteins and provides clean extracts.[12]

  • Vortex: Mix thoroughly for 2 minutes at high speed.

  • Incubate: Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge the samples at 4,000 x g for 15 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer 150 µL of the supernatant to a clean well or vial for LC-MS/MS analysis.

G LPC Extraction and Sample Preparation Workflow Start Start: Human Plasma Thaw 1. Thaw Plasma on Ice Start->Thaw Aliquot 2. Aliquot 50 µL Plasma Thaw->Aliquot Spike 3. Spike 10 µL This compound IS Aliquot->Spike Precipitate 4. Add 200 µL Cold Acetonitrile Spike->Precipitate Vortex 5. Vortex 2 minutes Precipitate->Vortex Incubate 6. Incubate -20°C for 20 min Vortex->Incubate Centrifuge 7. Centrifuge 4,000 x g, 15 min Incubate->Centrifuge Transfer 8. Transfer Supernatant for Analysis Centrifuge->Transfer End Ready for LC-MS/MS Transfer->End

Caption: Step-by-step experimental workflow for plasma sample preparation.

LC-MS/MS Instrumentation and Conditions
  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm) is recommended for separating the different LPC species.[12]

Table 1: LC-MS/MS Operating Conditions

ParameterCondition
LC Conditions
ColumnC18 Reversed-Phase (2.1 x 100 mm, 1.7 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile/2-Propanol (50:50, v/v) with 0.1% Formic Acid
Flow Rate0.4 mL/min
Column Temperature45°C
Injection Volume5 µL
Gradient 0-2 min (30% B), 2-10 min (30-95% B), 10-12 min (95% B), 12.1-15 min (30% B)
MS Conditions
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temp.400°C
Gas Flow800 L/hr
Collision GasArgon

Data Presentation

MRM Transitions

The quantification of LPCs is performed using Multiple Reaction Monitoring (MRM). The precursor ion for LPCs is the [M+H]+ adduct, which characteristically fragments to a product ion of m/z 184.1, corresponding to the phosphocholine headgroup. The deuterated internal standard will have a different precursor mass but may share a similar product ion.

Table 2: Example MRM Transitions for LPC Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (IS) 501.3184.15025
16:0 Lyso PC496.3184.15025
18:0 Lyso PC524.4184.15025
18:1 Lyso PC522.4184.15025
18:2 Lyso PC520.3184.15025
20:4 Lyso PC544.4184.15025
Note: Collision energies should be optimized for the specific instrument used.
Calibration Curve Performance

A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the known concentration of the standards. The performance of the assay is evaluated by its linearity, accuracy, and precision.

Table 3: Representative Calibration Curve Data

LPC SpeciesConcentration Range (ng/mL)Linearity (R²)Accuracy (%)Precision (%CV)
16:0 Lyso PC1 - 1000> 0.99592 - 108< 10
18:0 Lyso PC1 - 1000> 0.99695 - 105< 9
18:1 Lyso PC1 - 1000> 0.99897 - 104< 7

LPC Signaling Pathway

LPCs exert their biological effects by activating several signaling pathways.[1] One of the primary mechanisms involves interaction with G protein-coupled receptors (GPCRs), such as G2A (also known as GPR132).[1][2] Binding of LPC to G2A can initiate downstream signaling cascades, including the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways.[3][4] These pathways regulate a wide range of cellular responses, from inflammation and immune cell migration to cell growth and apoptosis.[1][2]

G Simplified LPC Signaling Pathway via G2A Receptor cluster_pathway Intracellular Signaling Cascade LPC LPC (Lysophosphatidylcholine) G2A G2A Receptor (GPCR) LPC->G2A Membrane Cell Membrane G_Protein G Protein Activation G2A->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PKC Protein Kinase C (PKC) PLC->PKC MAPK MAPK Cascade (e.g., ERK1/2) PKC->MAPK Downstream Cellular Responses (Inflammation, Migration, Proliferation) MAPK->Downstream

Caption: LPC binds to the G2A receptor, initiating downstream signaling cascades.

Conclusion

This application note details a robust, sensitive, and reliable LC-MS/MS method for the quantification of lysophosphatidylcholines in human plasma. The protocol, which employs a simple protein precipitation for sample preparation and utilizes the stable isotope-labeled internal standard this compound, provides the accuracy and precision required for demanding research and drug development applications. The clear workflows, tabulated data, and pathway diagrams offer a comprehensive guide for scientists aiming to investigate the role of LPCs in health and disease.

References

Application Notes and Protocols for Lipid Extraction with 15:0 Lyso PC-d5 Spiking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of lysophosphatidylcholines (LysoPCs) in biological matrices is crucial for lipidomic research and the discovery of biomarkers for various diseases. LysoPCs are signaling molecules involved in numerous physiological and pathological processes. Their analysis, however, is often challenged by their relatively low abundance and the potential for losses during sample preparation. The use of a stable isotope-labeled internal standard, such as 15:0 Lyso PC-d5, is essential for correcting for sample loss during extraction and for variability in instrument response, thereby ensuring accurate and reproducible quantification.

This document provides a detailed protocol for the extraction of lipids, with a specific focus on LysoPCs, from biological samples using a methyl-tert-butyl ether (MTBE) based method and the incorporation of this compound as an internal standard. Alternative methods, including the modified Folch and a simple methanol precipitation method, are also discussed and compared.

Comparison of Lipid Extraction Methods for Lysophosphatidylcholines

Several methods have been developed for the extraction of lipids from biological samples. The choice of method can significantly impact the recovery of different lipid classes. For LysoPCs, which are more polar than many other lipid classes, methods that efficiently extract polar lipids are preferred. The following table summarizes the key features and performance of three commonly used methods for LysoPC extraction.

Method Principle Advantages Disadvantages Typical LysoPC Recovery
Methyl-tert-butyl ether (MTBE) Single-phase extraction followed by phase separation induced by water addition. Lipids partition into the upper MTBE layer.- High recovery for a broad range of lipids, including polar lipids.- Safer than chloroform-based methods.- Amenable to high-throughput automation.[1][2]- MTBE is a more polar solvent compared to CHCl3 and, therefore, has a higher capacity for solubilizing water and may carry over water-soluble contaminants.[3]Good to excellent. The MTBE protocol delivers similar or better recoveries of species of most all major lipid classes compared with the “gold-standard” Folch or Bligh and Dyer recipes.[1][2]
Modified Folch (Chloroform/Methanol) Biphasic extraction with a chloroform/methanol/water mixture. Lipids are recovered from the lower chloroform phase.- "Gold standard" method with extensive literature support.- Effective for a broad range of lipids.[4][5]- Use of toxic chloroform.- Can result in losses of more polar lysophospholipids in the upper aqueous phase.[6]Good, especially with modifications. A modified Folch extraction technique can achieve complete recoveries of lysophospholipids.[6]
Methanol (MeOH) Precipitation Simple protein precipitation with methanol. Lipids are recovered in the methanol supernatant.- Extremely simple and fast.- Good for high-throughput screening.- Avoids chlorinated solvents.[7]- May not be as exhaustive as biphasic methods for all lipid classes.- Potential for co-extraction of other methanol-soluble components.High. This method can efficiently extract all major classes of phospholipids with an acceptable efficiency (>80% recovery).[7]

Experimental Protocols

Primary Recommended Method: MTBE Extraction with this compound Spiking

This protocol is adapted from published methods and is suitable for the extraction of lipids from plasma or serum for LysoPC analysis.[1][8]

Materials:

  • Biological sample (e.g., plasma, serum)

  • This compound internal standard solution (concentration to be optimized based on expected endogenous levels and instrument sensitivity)

  • Methanol (MeOH), HPLC grade

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Water, HPLC grade

  • Glass tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample Preparation: Thaw frozen samples on ice. For a 100 µL plasma sample, place it in a glass tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution directly to the sample. The final concentration of the internal standard should be optimized for your specific assay but is typically in the low µM range.

  • Methanol Addition: Add 200 µL of cold methanol to the sample.

  • Vortexing: Vortex the mixture thoroughly for 30 seconds to ensure protein precipitation.

  • MTBE Addition: Add 800 µL of cold MTBE.

  • Incubation and Shaking: Cap the tubes and incubate on a shaker for 1 hour at room temperature to ensure thorough extraction.

  • Phase Separation: Induce phase separation by adding 200 µL of water. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 1,000 x g for 10 minutes at 4°C. Two distinct phases will be observed: an upper organic phase containing the lipids and a lower aqueous phase.

  • Lipid Collection: Carefully collect the upper organic phase and transfer it to a new clean tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your analytical platform (e.g., acetonitrile/isopropanol/water 65:30:5 v/v/v for LC-MS analysis).[8]

Alternative Method 1: Modified Folch Extraction

This method is a modification of the classic Folch procedure to improve the recovery of lysophospholipids.[6]

Materials:

  • Biological sample

  • This compound internal standard solution

  • Chloroform, HPLC grade

  • Methanol (MeOH), HPLC grade

  • 0.9% NaCl solution

  • Glass tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

Protocol:

  • Homogenization: Homogenize the tissue sample with a chloroform/methanol (2:1, v/v) mixture to a final volume 20 times the volume of the tissue sample. For liquid samples, add the solvent mixture.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution.

  • Agitation: Agitate the mixture for 15-20 minutes at room temperature.

  • Washing: Add 0.2 volumes of 0.9% NaCl solution. Vortex and centrifuge to separate the phases.

  • Phase Collection: Collect the lower chloroform phase.

  • Re-extraction of Upper Phase: To enhance recovery of polar lipids, re-extract the upper aqueous phase and the protein interface twice more with the lower phase from a blank extraction and once with the lower phase containing HCl. Neutralize the final acidic extract with ammonia vapor before pooling with the other extracts.[6]

  • Drying and Reconstitution: Evaporate the pooled chloroform phases to dryness and reconstitute as described in the MTBE protocol.

Alternative Method 2: Simple Methanol Precipitation

This is a rapid and simple method suitable for high-throughput applications.[7]

Materials:

  • Biological sample (e.g., plasma, serum)

  • This compound internal standard solution

  • Methanol (MeOH), HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample and Standard: In a microcentrifuge tube, add a known amount of this compound internal standard to your sample (e.g., 10 µL of plasma).

  • Methanol Addition: Add methanol to the sample. A ratio of 1:50 (sample:methanol) has been reported. For 10 µL of plasma, add 500 µL of methanol containing the internal standard.[9]

  • Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Incubation: Place the sample on ice for 10 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes at room temperature.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted lipids, for direct analysis or after evaporation and reconstitution.

Visualizations

Lipid_Extraction_Workflow Figure 1: MTBE Lipid Extraction Workflow with Internal Standard Spiking cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_phase_separation Phase Separation cluster_collection_analysis Collection & Analysis Sample Biological Sample (e.g., 100 µL Plasma) Spike Spike with This compound Sample->Spike Add_MeOH Add 200 µL Methanol Spike->Add_MeOH Vortex1 Vortex Add_MeOH->Vortex1 Add_MTBE Add 800 µL MTBE Vortex1->Add_MTBE Incubate Incubate/Shake Add_MTBE->Incubate Add_H2O Add 200 µL Water Incubate->Add_H2O Vortex2 Vortex Add_H2O->Vortex2 Centrifuge Centrifuge (1,000 x g, 10 min) Vortex2->Centrifuge Collect_Upper Collect Upper (Organic Phase) Centrifuge->Collect_Upper Dry Evaporate to Dryness Collect_Upper->Dry Reconstitute Reconstitute Dry->Reconstitute Analysis LC-MS Analysis Reconstitute->Analysis

Caption: MTBE Lipid Extraction Workflow.

Logical Relationships in Method Selection

The choice of extraction method depends on several factors, including the specific research goals, available equipment, and desired throughput. The following diagram illustrates the decision-making process.

Method_Selection_Logic Figure 2: Logic for Selecting a Lipid Extraction Method Start Start: Need to Extract LysoPCs High_Throughput High Throughput Needed? Start->High_Throughput Avoid_Chloroform Avoid Chlorinated Solvents? High_Throughput->Avoid_Chloroform No MeOH_Method Use Simple MeOH Precipitation High_Throughput->MeOH_Method Yes Max_Recovery Maximizing Recovery of All Lipid Classes is Critical? Avoid_Chloroform->Max_Recovery No MTBE_Method Use MTBE Method Avoid_Chloroform->MTBE_Method Yes Max_Recovery->MTBE_Method No Folch_Method Use Modified Folch Method Max_Recovery->Folch_Method Yes

References

Application Notes and Protocols for the Use of 15:0 Lyso PC-d5 as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of lipidomics, accurate and reproducible quantification of lipid species is essential for understanding their roles in health and disease. Lysophosphatidylcholines (Lyso PCs) are a class of bioactive lipids involved in numerous physiological and pathological processes, including cell signaling, inflammation, and membrane remodeling. Their quantification, however, can be challenging due to variability in sample extraction and ionization efficiency during mass spectrometry analysis.

The use of a stable isotope-labeled internal standard, such as 1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine-d5 (15:0 Lyso PC-d5), is a critical strategy to mitigate these variabilities. By adding a known amount of the deuterated standard to samples at the initial stage of processing, it experiences the same experimental variations as the endogenous analytes. Normalizing the signal of the endogenous Lyso PCs to that of this compound allows for accurate and precise quantification.

These application notes provide detailed protocols for the preparation and use of this compound as an internal standard for the quantitative analysis of Lyso PCs in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the key quantitative information for the use of this compound as an internal standard.

Table 1: Properties of this compound

PropertyValue
Full Chemical Name1-pentadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphocholine
Molecular FormulaC₂₃H₄₃D₅NO₇P
Exact Mass486.35 amu
Purity>99%
Storage Temperature-20°C

Table 2: Recommended Concentrations for this compound Internal Standard

SolutionRecommended Concentration
Stock Solution1 mg/mL in a suitable organic solvent (e.g., methanol or chloroform:methanol 1:1, v/v)
Working Solution10 µg/mL in methanol
Final Concentration in Sample 0.5 - 5 µM (equivalent to approximately 0.24 - 2.4 µg/mL)

Note: The optimal final concentration may vary depending on the biological matrix and the expected concentration of endogenous Lyso PCs. It is recommended to optimize this concentration during method development.

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Solutions

1.1. Preparation of 1 mg/mL Stock Solution:

  • Accurately weigh 1 mg of this compound powder.

  • Dissolve the powder in 1 mL of a suitable organic solvent (e.g., methanol or a 1:1 (v/v) mixture of chloroform and methanol) in a glass vial.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C in an amber glass vial to protect from light.

1.2. Preparation of 10 µg/mL Working Solution:

  • Allow the 1 mg/mL stock solution to equilibrate to room temperature.

  • Transfer 10 µL of the 1 mg/mL stock solution into a clean glass vial.

  • Add 990 µL of methanol to the vial.

  • Vortex to mix thoroughly. This working solution is now ready to be added to the biological samples.

Protocol 2: Lipid Extraction from Plasma with Internal Standard Spiking (Bligh & Dyer Method)

This protocol describes a common lipid extraction method for plasma samples. The internal standard should be added before the extraction process.

2.1. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • Vortex the plasma samples to ensure homogeneity.

2.2. Spiking of Internal Standard:

  • To 50 µL of plasma in a glass tube, add 10 µL of the 10 µg/mL this compound working solution. This results in a final concentration of approximately 4 µM in the initial plasma volume.

  • Vortex briefly to mix.

2.3. Lipid Extraction:

  • Add 188 µL of methanol to the plasma-internal standard mixture.

  • Add 94 µL of chloroform.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 94 µL of chloroform and 94 µL of water to induce phase separation.

  • Vortex for 30 seconds.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into two phases: an upper aqueous phase and a lower organic phase containing the lipids.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1, v/v).

Protocol 3: LC-MS/MS Analysis of Lysophosphatidylcholines

3.1. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is suitable for the separation of lysophosphatidylcholines (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipid species.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3.2. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound: The precursor ion for this compound is m/z 487.4. The characteristic product ion for phosphocholine-containing lipids is m/z 184.1. Therefore, the recommended MRM transition is 487.4 -> 184.1 .

  • Collision Energy: This parameter should be optimized for the specific mass spectrometer being used. A starting point for optimization would be in the range of 20-30 eV.

  • Other MS parameters (e.g., cone voltage, capillary voltage): These should be optimized to achieve the best signal intensity for both the internal standard and the target analytes.

Visualizations

experimental_workflow start Start: Biological Sample (e.g., Plasma) add_is Spike with this compound Working Solution start->add_is extraction Lipid Extraction (e.g., Bligh & Dyer) add_is->extraction phase_sep Phase Separation extraction->phase_sep collect_organic Collect Organic Phase phase_sep->collect_organic dry_down Dry Down under Nitrogen collect_organic->dry_down reconstitute Reconstitute in Injection Solvent dry_down->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data_analysis Data Analysis: Normalize Endogenous Lyso PC to this compound lcms->data_analysis end End: Quantified Lyso PC Concentrations data_analysis->end

Caption: Experimental workflow for Lyso PC quantification.

signaling_pathway membrane membrane lipid lipid enzyme enzyme receptor receptor pathway pathway membrane_pc Membrane Phosphatidylcholine (PC) pla2 Phospholipase A2 (PLA2) membrane_pc->pla2 lpc Lysophosphatidylcholine (Lyso PC) pla2->lpc Hydrolysis atx Autotaxin (ATX) lpc->atx gpcr G-Protein Coupled Receptors (e.g., GPR132) lpc->gpcr lpa Lysophosphatidic Acid (LPA) atx->lpa Hydrolysis downstream Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) gpcr->downstream cellular_responses Cellular Responses: Inflammation, Proliferation, Migration downstream->cellular_responses

Caption: Simplified Lyso PC signaling pathway.

Application Notes and Protocols for Lipidomics Sample Preparation Utilizing 15:0 Lyso PC-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly advancing field crucial for understanding cellular processes, disease pathogenesis, and for the discovery of novel biomarkers and therapeutic targets. Accurate quantification of lipid species is paramount for meaningful biological interpretation. However, the inherent variability in sample preparation and mass spectrometry analysis necessitates the use of internal standards.

This document provides a detailed protocol for the preparation of biological samples for lipidomics analysis, specifically focusing on the use of 1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine-d5 (15:0 Lyso PC-d5) as an internal standard. Deuterated standards like this compound are ideal as they exhibit similar chemical and physical properties to their endogenous counterparts, ensuring they behave comparably during extraction and ionization, while their mass difference allows for clear differentiation by the mass spectrometer.[1] This protocol is designed to be a robust and reproducible method for researchers in academic and industrial settings.

Signaling Pathways of Lysophosphatidylcholines (LPCs)

Lysophosphatidylcholines are not merely metabolic intermediates of phosphatidylcholine but are also bioactive signaling molecules involved in a myriad of cellular processes.[2] They exert their effects by activating various signaling pathways, often through G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).[3][4] Dysregulation of LPC signaling has been implicated in inflammatory diseases, atherosclerosis, and neurological disorders.[3][5] Understanding these pathways is critical for interpreting lipidomics data in the context of disease.

LPC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PLA2 Phospholipase A2 (PLA2) LPC Lysophosphatidylcholine (LPC) PLA2->LPC PC Phosphatidylcholine (PC) PC->PLA2 Hydrolysis GPCR G Protein-Coupled Receptors (e.g., G2A) LPC->GPCR Binds to TLR Toll-like Receptors (e.g., TLR2/4) LPC->TLR Activates G_Protein G Proteins GPCR->G_Protein Activates NF_kB NF-κB Pathway TLR->NF_kB Activates PKC Protein Kinase C (PKC) G_Protein->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates Inflammatory_Cytokines Inflammatory Cytokine Production NF_kB->Inflammatory_Cytokines Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation Apoptosis Apoptosis MAPK->Apoptosis Lipidomics_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Tissue) Spiking 2. Spiking with This compound Internal Standard Sample_Collection->Spiking Extraction 3. Lipid Extraction (e.g., MTBE Method) Spiking->Extraction Drying 4. Solvent Evaporation Extraction->Drying Reconstitution 5. Reconstitution in LC-MS Grade Solvent Drying->Reconstitution LC_MS_Analysis 6. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing 7. Data Processing and Quantification LC_MS_Analysis->Data_Processing Biological_Interpretation 8. Biological Interpretation Data_Processing->Biological_Interpretation

References

Application Notes and Protocols for Targeted Lipid Profiling of 15:0 Lyso PC-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholines (LPCs) are bioactive lipid molecules derived from the hydrolysis of phosphatidylcholines and are implicated in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1][2] Targeted lipidomics, particularly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as a powerful tool for the accurate quantification of specific lipid species. The use of stable isotope-labeled internal standards is crucial for achieving high precision and accuracy in these quantitative assays. 1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine-d5 (15:0 Lyso PC-d5) is a deuterated analog of an endogenous lysophosphatidylcholine, making it an ideal internal standard for the targeted analysis of LPCs. Its chemical properties closely mimic those of the endogenous analytes, ensuring reliable correction for variations in sample preparation and instrument response.

This document provides detailed application notes and protocols for the use of this compound in targeted lipid profiling of lysophosphatidylcholines. It covers experimental workflows, from sample preparation to LC-MS/MS analysis, and includes quantitative data and representations of relevant signaling pathways.

Quantitative Data Summary

The use of this compound as an internal standard allows for the robust quantification of endogenous lysophosphatidylcholines across various biological matrices. The following tables summarize key quantitative parameters relevant to its application.

Table 1: Recommended Concentrations for this compound Internal Standard

Biological MatrixRecommended Spiking ConcentrationReference
Human Plasma/Serum10 - 100 nmol/µL in the final sample injection[3]
Brain Tissue0.003 µg/mg of tissue[4]
Cell CultureVaries depending on cell type and density; empirical determination recommended.

Table 2: Performance Characteristics of a Targeted Lyso PC Assay Using this compound

ParameterTypical ValueReference
Recovery
Protein Precipitation> 90%
Liquid-Liquid Extraction85 - 95%[5]
Solid-Phase Extraction> 90%
Linearity (r²) > 0.99[3]
Precision (RSD)
Intra-day< 10%
Inter-day< 15%
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL for various Lyso PCs

Signaling Pathways Involving Lysophosphatidylcholines

LPCs are potent signaling molecules that can activate various cellular pathways, primarily implicated in inflammation and immune responses.[1][2][5] LPCs can exert their effects through interactions with several receptors, including Toll-like receptors (TLR2 and TLR4) and G protein-coupled receptors (GPCRs) such as G2A.[5][6] Activation of these receptors can lead to the downstream activation of transcription factors like NF-κB and mitogen-activated protein kinases (MAPKs), resulting in the production of pro-inflammatory cytokines.[1][6]

LysoPC_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Lyso_PC Lysophosphatidylcholine (LPC) TLR4 TLR4 Lyso_PC->TLR4 TLR2 TLR2/1 Lyso_PC->TLR2 G2A G2A Receptor Lyso_PC->G2A MyD88 MyD88 TLR4->MyD88 TLR2->MyD88 MAPK MAPK (p38, JNK) G2A->MAPK TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK TRAF6->MAPK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (e.g., IL-8) NFkB->Cytokines induces transcription MAPK->Cytokines induces expression

Caption: Lysophosphatidylcholine (LPC) signaling pathway in inflammation.

Experimental Workflows and Protocols

A typical targeted lipidomics workflow for the quantification of lysophosphatidylcholines using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

Lipidomics_Workflow Sample Biological Sample (e.g., Plasma, Tissue) IS_Spike Spike with This compound Internal Standard Sample->IS_Spike Extraction Lipid Extraction (PPT, LLE, or SPE) IS_Spike->Extraction Dry_Reconstitute Dry Down and Reconstitute Extraction->Dry_Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Dry_Reconstitute->LCMS Data_Processing Data Processing and Quantification LCMS->Data_Processing Results Quantitative Results Data_Processing->Results

Caption: General workflow for targeted Lyso PC profiling.

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples

This is a rapid and simple method for removing proteins from plasma or serum samples.

Materials:

  • Biological plasma/serum samples

  • This compound internal standard solution (in methanol or other suitable solvent)

  • Ice-cold precipitation solvent (e.g., acetonitrile, methanol, or a mixture thereof)[7][8]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of reaching >10,000 x g and maintaining 4°C

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., methanol/water 50:50 v/v)

Procedure:

  • Thaw plasma/serum samples on ice.

  • In a clean microcentrifuge tube, add 50 µL of the plasma/serum sample.

  • Add a known amount of this compound internal standard solution to the sample. The final concentration should be within the linear range of the assay.

  • Add 200 µL of ice-cold precipitation solvent to the sample (a 4:1 ratio of solvent to sample).[7][8]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new clean tube, avoiding disturbance of the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of reconstitution solvent.

  • Vortex briefly and transfer to an LC-MS vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples

This method provides a cleaner extract compared to protein precipitation.

Materials:

  • Biological plasma/serum samples

  • This compound internal standard solution

  • Chloroform

  • Methanol

  • Water (LC-MS grade)

  • Glass test tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent

Procedure:

  • Thaw plasma/serum samples on ice.

  • In a glass test tube, add 100 µL of the plasma/serum sample.

  • Add the this compound internal standard.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

  • Vortex the mixture for 2 minutes.

  • Add 0.5 mL of water to induce phase separation.

  • Vortex again for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new tube.

  • Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitute the lipid extract in 100 µL of reconstitution solvent for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma/Serum Samples

SPE offers high selectivity and can be automated for high-throughput applications.

Materials:

  • Biological plasma/serum samples

  • This compound internal standard solution

  • SPE cartridges (e.g., C18 or a specialized lipid extraction sorbent)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., a mixture of water and a weak organic solvent)

  • Elution solvent (e.g., a mixture of methanol and a more nonpolar solvent like dichloromethane)

  • SPE manifold or automated SPE system

  • Nitrogen evaporator

  • Reconstitution solvent

Procedure:

  • Pre-treat the plasma sample by performing a protein precipitation step as described in Protocol 1 (steps 1-5).

  • Condition the SPE cartridge by passing 1 mL of methanol through it.

  • Equilibrate the cartridge with 1 mL of water.

  • Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of the wash solvent to remove polar interferences.

  • Elute the lipids from the cartridge with 1 mL of the elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of reconstitution solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general parameters for the analysis of lysophosphatidylcholines. These should be optimized for the specific instrument being used.

Table 3: Typical LC-MS/MS Parameters for Lyso PC Analysis

ParameterSetting
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase BAcetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate
GradientStart at 10% B, increase to 100% B over 10-15 minutes, hold for 2-3 minutes, then re-equilibrate.
Flow Rate0.2 - 0.4 mL/min
Column Temperature40 - 50 °C
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Acquisition ModeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.0 - 4.0 kV
Source Temperature120 - 150 °C
Desolvation Temperature350 - 450 °C
Dwell Time10 - 50 ms

Table 4: Example MRM Transitions for this compound and Endogenous Lyso PCs

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (IS) 487.4 184.1 20 - 30
14:0 Lyso PC468.3184.120 - 30
16:0 Lyso PC496.3184.120 - 30
18:0 Lyso PC524.4184.120 - 30
18:1 Lyso PC522.4184.120 - 30
18:2 Lyso PC520.4184.120 - 30
20:4 Lyso PC544.4184.120 - 30
22:6 Lyso PC568.4184.120 - 30

Note: The product ion at m/z 184.1 corresponds to the phosphocholine headgroup. Collision energies should be optimized for the specific instrument.

Conclusion

The use of this compound as an internal standard in targeted lipidomics provides a robust and reliable method for the quantification of lysophosphatidylcholines in various biological samples. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their studies, facilitating a deeper understanding of the role of LPCs in health and disease.

References

Application Notes and Protocols for the Quantification of Lysophosphatidylcholine using a Calibration Curve with 15:0 Lyso PC-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholines (Lyso PCs) are bioactive lipid molecules that act as signaling molecules in various physiological and pathological processes. They are intermediates in the metabolism of phosphatidylcholine, a major component of eukaryotic cell membranes. Lyso PCs have been implicated in inflammation, atherosclerosis, and cancer, making their accurate quantification in biological samples crucial for research and drug development. This application note provides a detailed protocol for creating a calibration curve for the quantification of a target Lyso PC (e.g., 16:0 Lyso PC) using 15:0 Lyso PC-d5 as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is essential for correcting for variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification.

Signaling Pathway of Lysophosphatidylcholine

Lysophosphatidylcholines exert their biological effects in part by activating specific G protein-coupled receptors (GPCRs) on the cell surface. This activation triggers downstream signaling cascades that influence a variety of cellular functions.

LysoPC_Signaling Lysophosphatidylcholine Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Lyso_PC Lysophosphatidylcholine (Lyso PC) GPCR G Protein-Coupled Receptor (GPCR) Lyso_PC->GPCR Binding and Activation G_Protein Heterotrimeric G Protein (Gα, Gβγ) GPCR->G_Protein GDP/GTP Exchange Effector Effector Enzyme (e.g., PLC, AC) G_Protein->Effector Activation Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling (e.g., Ca2+ release, PKC activation) Second_Messenger->Downstream Activation Cellular_Response Cellular Response (e.g., Proliferation, Migration, Inflammation) Downstream->Cellular_Response Modulation

Caption: G protein-coupled receptor signaling pathway for Lyso PC.

Experimental Workflow

The overall experimental workflow for the quantification of Lyso PCs using a deuterated internal standard involves several key steps, from sample preparation to data analysis.

Experimental_Workflow Lyso PC Quantification Workflow Sample_Prep Sample Preparation (e.g., Plasma, Tissue Homogenate) IS_Spike Spike with this compound (Internal Standard) Sample_Prep->IS_Spike Lipid_Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) IS_Spike->Lipid_Extraction Evaporation Solvent Evaporation Lipid_Extraction->Evaporation Reconstitution Reconstitution in LC-MS compatible solvent Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Acquisition Data Acquisition (MRM Mode) LCMS_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration) Data_Acquisition->Data_Processing Calibration_Curve Calibration Curve Construction Data_Processing->Calibration_Curve Quantification Quantification of Target Lyso PC Calibration_Curve->Quantification

Caption: Experimental workflow for Lyso PC quantification.

Experimental Protocols

Materials and Reagents
  • Target Lyso PC standard (e.g., 16:0 Lyso PC)

  • This compound (Internal Standard)

  • LC-MS grade methanol, acetonitrile, water, and isopropanol

  • Formic acid and ammonium formate (for mobile phase)

  • Chloroform

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

  • Autosampler vials

Preparation of Stock Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of the target Lyso PC standard (e.g., 16:0 Lyso PC) and dissolve it in 1 mL of methanol in a glass vial.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol in a separate glass vial.

Preparation of Calibration Standards and Quality Control Samples
  • Working Analyte Solution (10 µg/mL): Dilute the Analyte Stock Solution 1:100 with methanol.

  • Working Internal Standard Solution (1 µg/mL): Dilute the Internal Standard Stock Solution 1:1000 with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Working Analyte Solution. To each calibration standard, add a fixed amount of the Working Internal Standard Solution. A typical calibration curve might include 8-10 non-zero concentration levels.

Calibration StandardVolume of Working Analyte Solution (10 µg/mL)Volume of Working Internal Standard Solution (1 µg/mL)Final Volume with MethanolFinal Analyte Concentration (ng/mL)
Blank0 µL0 µL1000 µL0
Zero Standard0 µL100 µL1000 µL0
Cal 11 µL100 µL1000 µL10
Cal 22.5 µL100 µL1000 µL25
Cal 35 µL100 µL1000 µL50
Cal 410 µL100 µL1000 µL100
Cal 525 µL100 µL1000 µL250
Cal 650 µL100 µL1000 µL500
Cal 775 µL100 µL1000 µL750
Cal 8100 µL100 µL1000 µL1000
  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a similar manner to the calibration standards. QC samples should be prepared from a separate weighing of the analyte standard if possible.

Sample Preparation (Lipid Extraction from Plasma)
  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the Working Internal Standard Solution (1 µg/mL).

  • Add 200 µL of ice-cold methanol and vortex for 30 seconds to precipitate proteins.

  • Add 600 µL of chloroform and vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase into a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase composition (e.g., 90:10 Mobile Phase A:Mobile Phase B).

LC-MS/MS Analysis
ParameterSetting
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A10 mM ammonium formate in 60:40 acetonitrile:water with 0.1% formic acid
Mobile Phase B10 mM ammonium formate in 90:10 isopropanol:acetonitrile with 0.1% formic acid
Gradient0-2 min: 10% B; 2-12 min: 10-90% B; 12-15 min: 90% B; 15.1-18 min: 10% B
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Desolvation Temperature350°C
Gas FlowInstrument dependent
Analysis ModeMultiple Reaction Monitoring (MRM)
MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
16:0 Lyso PC (Analyte)496.3184.125
This compound (IS)486.3184.125

Note: The precursor ion for this compound is calculated based on its molecular formula C23H43D5NO7P.[1] The precursor for other Lyso PC analytes should be adjusted accordingly (e.g., 18:1 Lyso PC [M+H]+ ≈ 522.3 m/z).

Data Presentation

The quantitative data should be summarized in a clear and structured table. The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression analysis is then performed.

Example Calibration Curve Data for 16:0 Lyso PC
Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1015,2341,510,8760.010
2538,9871,523,4560.026
5076,5431,509,8760.051
100154,3211,532,1090.101
250380,9871,515,6780.251
500768,9011,528,9010.503
7501,150,6541,519,8760.757
10001,525,4321,521,0981.003

Linear Regression Analysis:

  • Equation: y = 0.001x + 0.0005

  • R²: 0.9995

The concentration of the target Lyso PC in unknown samples is calculated using the equation from the linear regression of the calibration curve.

Conclusion

This application note provides a comprehensive protocol for the accurate and precise quantification of lysophosphatidylcholines in biological samples using LC-MS/MS with a deuterated internal standard. The detailed experimental procedures, data presentation guidelines, and visualization of the relevant signaling pathway and workflow are intended to support researchers, scientists, and drug development professionals in their studies of these important lipid mediators. Adherence to these protocols will facilitate the generation of reliable and reproducible quantitative data, which is essential for advancing our understanding of the roles of Lyso PCs in health and disease.

References

Application Note: Quantitative Analysis of Plasma Lipids Using 15:0 Lyso PC-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is crucial for understanding cellular processes and the pathophysiology of various diseases. Accurate quantification of lipid species in complex matrices like plasma is essential for biomarker discovery and drug development. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry-based lipidomics, as they correct for variations in sample preparation and instrument response.

This application note details the use of 1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine-d5 (15:0 Lyso PC-d5) as an internal standard for the quantification of lysophosphatidylcholines (Lyso PCs) and other lipid classes in human plasma. This compound is a deuterated synthetic analog of a naturally occurring lysophospholipid, making it an ideal internal standard due to its similar chemical and physical properties to the analytes of interest, while being distinguishable by mass spectrometry.

This compound: Properties and Application

This compound is a high-purity, deuterated lipid standard. Its odd-chain fatty acid (15:0) and deuterated head group provide a distinct mass-to-charge ratio (m/z) that separates it from endogenous lipids, minimizing isobaric interference. It is commonly included in comprehensive internal standard mixtures, such as the UltimateSPLASH™ ONE, for broad coverage of different lipid classes.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name 1-pentadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphocholine
Molecular Formula C23H43D5NO7P
Exact Mass 486.3482
Product Category Lipidomics Internal Standard, Deuterated Phospholipid
Typical Use Internal standard for quantitative analysis of lysophosphatidylcholines and other lipids in biological samples by LC-MS/MS.

Source: Avanti Polar Lipids, Sigma-Aldrich.

Experimental Workflow

The general workflow for plasma lipid analysis using this compound involves plasma collection, spiking with the internal standard, lipid extraction, chromatographic separation, and detection by mass spectrometry.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Plasma Collection Plasma Collection Spike with this compound Spike with this compound Plasma Collection->Spike with this compound Lipid Extraction Lipid Extraction Spike with this compound->Lipid Extraction Dry & Reconstitute Dry & Reconstitute Lipid Extraction->Dry & Reconstitute LC Separation LC Separation Dry & Reconstitute->LC Separation MS Detection MS Detection LC Separation->MS Detection Data Processing Data Processing MS Detection->Data Processing Quantification Quantification Data Processing->Quantification Lipid Concentrations Lipid Concentrations Quantification->Lipid Concentrations

Caption: Experimental workflow for plasma lipid analysis.

Protocols

Materials and Reagents
  • Human plasma (EDTA-anticoagulated)

  • This compound internal standard solution (e.g., in methanol)

  • LC-MS grade methanol, methyl-tert-butyl ether (MTBE), water, isopropanol, acetonitrile

  • Ammonium formate and formic acid (for mobile phases)

  • Eppendorf tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge (refrigerated)

  • Nitrogen evaporator or centrifugal vacuum concentrator

  • LC vials with inserts

Protocol 1: Plasma Sample Preparation and Lipid Extraction

This protocol is adapted from established methods

Application Notes and Protocols for Lysophosphatidylcholine (LPC) Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental workflow for the quantitative measurement of lysophosphatidylcholines (LPCs), a class of bioactive lipids implicated in a variety of physiological and pathological processes including atherosclerosis, cancer, and inflammation.[1][2][3] The protocols detailed below are primarily based on high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and specific method for LPC analysis.[4]

Introduction

Lysophosphatidylcholines are generated from the hydrolysis of phosphatidylcholine by the enzyme phospholipase A2.[5][6] They act as signaling molecules, influencing cellular processes such as inflammation, cell migration, and apoptosis by binding to G protein-coupled receptors and Toll-like receptors.[4][5][6] Given their roles in various disease states, the accurate quantification of different LPC species in biological samples is crucial for biomarker discovery and drug development.

LPC Signaling Pathway

LPCs exert their biological effects by activating specific cell surface receptors, which in turn initiates a cascade of intracellular signaling events. A key pathway involves the binding of LPC to G protein-coupled receptors (GPCRs), such as G2A, leading to the activation of downstream effectors that regulate inflammatory responses and cell adhesion.[5][7]

LPC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) GPCR G Protein-Coupled Receptor (e.g., G2A) LPC->GPCR Binding G_protein G Protein Activation GPCR->G_protein Activation MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Initiation Inflammatory_response Inflammatory Response (e.g., Cytokine Production) MAPK_ERK->Inflammatory_response Adhesion_molecules Upregulation of Adhesion Molecules (ICAM-1, VCAM-1) MAPK_ERK->Adhesion_molecules

Caption: LPC signaling cascade initiated by GPCR binding.

Experimental Workflow for LPC Measurement

The quantitative analysis of LPC from biological samples involves several key steps, from sample collection and lipid extraction to instrumental analysis and data processing. The following workflow provides a general overview of the process.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Serum, Tissue) Sample_Preparation 2. Sample Preparation (Homogenization, Internal Standard Spiking) Sample_Collection->Sample_Preparation Lipid_Extraction 3. Lipid Extraction (e.g., Methanol-based, Bligh & Dyer) Sample_Preparation->Lipid_Extraction Extract_Processing 4. Extract Processing (Evaporation and Reconstitution) Lipid_Extraction->Extract_Processing LC_MS_Analysis 5. LC-MS/MS Analysis (Separation and Detection) Extract_Processing->LC_MS_Analysis Data_Analysis 6. Data Analysis (Quantification, Statistical Analysis) LC_MS_Analysis->Data_Analysis

Caption: General experimental workflow for LPC measurement.

Detailed Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results in mass spectrometry-based lipidomics.[8][9]

  • For Plasma/Serum Samples:

    • Collect blood samples in appropriate collection tubes (e.g., EDTA for plasma).

    • Centrifuge the blood sample to separate plasma or serum.

    • Store the plasma/serum at -80°C until analysis.

    • Prior to extraction, thaw the samples on ice.

  • For Tissue Samples:

    • Excise the tissue of interest and immediately snap-freeze in liquid nitrogen.

    • Store at -80°C.

    • Prior to extraction, weigh the frozen tissue and homogenize in a suitable buffer on ice.

Lipid Extraction

Several methods can be employed for the extraction of LPCs from biological matrices. A simple and efficient single-step methanol-based extraction is described below, along with the classic Bligh and Dyer method.

Protocol 2.1: Simple Methanol Extraction [10]

This method is rapid and effective for the extraction of more polar lipids like LPC.

  • To a 2 µL plasma or serum sample, add 1 mL of methanol containing an appropriate internal standard (e.g., 12:0 LPC).

  • Vortex the mixture thoroughly.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at room temperature.

  • Collect the supernatant for direct LC-MS/MS analysis.

Protocol 2.2: Bligh and Dyer Extraction [10]

This is a traditional method for total lipid extraction.

  • To your sample, add a mixture of chloroform:methanol (1:2, v/v).

  • Vortex and incubate on ice for 10 minutes.

  • Add 1 mL of chloroform and 1.3 mL of water, then vortex again.

  • Centrifuge at 1,750 x g for 10 minutes at 10°C to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

LC-MS/MS Analysis

The separation and quantification of LPC species are typically performed using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile/methanol) with a modifier like formic acid or ammonium formate is often employed.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+) is typically used for LPC analysis.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, offering high selectivity and sensitivity.[11] The precursor ion scan of m/z 184 is characteristic of the phosphocholine headgroup of LPCs.[1]

Data Presentation: Quantitative LPC Data

The following tables summarize representative concentrations of various LPC species in different biological samples. It is important to note that concentrations can vary significantly based on the sample type, species, and physiological or pathological state.

Table 1: LPC Concentrations in Human Plasma and Serum

LPC SpeciesConcentration in Plasma/Serum (µM)Reference
16:0-LPCSignificantly lower in neonatal serum compared to adults[11]
18:0-LPCSignificantly lower in neonatal serum compared to adults[11]
18:1-LPCSignificantly lower in neonatal serum compared to adults[11]
18:2-LPCSignificantly lower in neonatal serum compared to adults[11]

Table 2: LPC Concentrations in Mouse Serum

LPC Species ClassConcentration in Mouse Serum (µM)Reference
Total LPC66[12]
Total enyl-LPC0.50[12]
Total alkyl-LPC3.2[12]

Table 3: LPC Levels in Community-Acquired Pneumonia (CAP) Patients

Lipid GroupChange in CAP Patients vs. ControlsSignificanceReference
LPCSignificant decreaseP < 0.05[13]
PC/LPC RatioSignificant increaseP < 0.05[13]

Conclusion

The methodologies outlined in these application notes provide a robust framework for the reliable quantification of lysophosphatidylcholines in various biological samples. The use of LC-MS/MS offers the necessary specificity and sensitivity to discern different LPC species, which is essential for advancing our understanding of their roles in health and disease and for the development of novel therapeutic strategies.

References

Application Note: Storage and Handling of 15:0 Lyso PC-d5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Product Information

15:0 Lyso PC-d5, also known as 1-pentadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphocholine, is a high-purity, deuterium-labeled lysophosphatidylcholine.[1][2][] It serves as an essential internal standard for the accurate quantification of lysophospholipids in various biological samples using mass spectrometry-based lipidomics. Its deuterium labeling provides a distinct mass shift from the endogenous analyte, enabling precise measurement.[4][5]

2. Storage and Stability

Proper storage of this compound is critical to maintain its integrity and ensure experimental reproducibility. The compound is stable for at least one year when stored correctly.[2][6]

Data Presentation: Storage and Chemical Properties

ParameterSpecificationSource
Storage Temperature -20°C [1][2][6][7][8]
Stability ≥ 1 Year (at -20°C)[2][6]
Form Typically supplied as a solution (e.g., 1 mg/mL in DCM:Methanol) or as a solid/powder.[1][2][7][9]
Shipping Condition Shipped on dry ice.[1][7]
Molecular Formula C₂₃H₄₃D₅NO₇P[2][6]
Molecular Weight 486.63 g/mol [1][2]
Purity >99%[1][2][6]
Hygroscopic No[2]
Light Sensitive No[2]

3. Handling Procedures and Safety Precautions

3.1. Receiving and Initial Storage:

  • Upon receipt, immediately transfer the product to a -20°C freezer.[1][6][7]

  • If the product is in a sealed ampule, it is recommended to use it immediately after opening or to transfer it to a vial with a PTFE-lined cap for storage.

3.2. General Handling:

  • Allow the vial to warm to room temperature before opening to prevent condensation, which could compromise the solvent concentration.

  • Handle the compound in a well-ventilated area or under a chemical fume hood.

  • When handling the solution, which is often in a flammable solvent like Dichloromethane:Methanol, take precautions against ignition sources.[1] The solution has a low flash point of 9.7 °C.[1]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

3.3. Preparation of Stock and Working Solutions:

  • If received as a solid, prepare a stock solution using a high-purity solvent such as ethanol, methanol, or chloroform.

  • For solutions, further dilutions can be made to create working solutions as required by the experimental protocol. Use high-purity solvents for all dilutions.

  • To minimize the risk of contamination, use new, clean pipette tips for each transfer.

Experimental Protocol: Use of this compound as an Internal Standard for Lipidomics

Objective: To accurately quantify lysophosphatidylcholines (LPCs) in a biological sample (e.g., plasma) using liquid chromatography-mass spectrometry (LC-MS) with this compound as an internal standard.

Materials and Reagents:

  • This compound solution (1 mg/mL)

  • Biological sample (e.g., human plasma)

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS system

Methodology:

  • Preparation of Internal Standard Working Solution:

    • Prepare a working solution of this compound at a concentration of 10 µg/mL in methanol. This concentration may be adjusted based on the expected levels of endogenous LPCs in the sample.

  • Sample Preparation and Spiking:

    • Thaw the plasma sample on ice.

    • In a microcentrifuge tube, add 20 µL of the plasma sample.

    • Add 10 µL of the this compound internal standard working solution to the plasma.

  • Lipid Extraction (MTBE Method):

    • Add 200 µL of methanol to the spiked plasma sample.

    • Vortex thoroughly for 1 minute to precipitate proteins.

    • Add 750 µL of MTBE.

    • Vortex for 10 minutes, followed by incubation at room temperature for 1 hour to ensure efficient lipid extraction.

    • Add 150 µL of LC-MS grade water to induce phase separation.

    • Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes.

  • Sample Collection and Analysis:

    • Carefully collect the upper organic layer (containing the lipids) and transfer it to a new tube.

    • Dry the extracted lipids under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase of your LC method (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

    • Vortex briefly and transfer to an autosampler vial for LC-MS analysis.

  • LC-MS Analysis and Quantification:

    • Inject the sample onto the LC-MS system.

    • Monitor the ion transitions for endogenous LPCs and the specific transition for this compound.

    • Quantify the endogenous LPCs by calculating the ratio of their peak areas to the peak area of the this compound internal standard.

Mandatory Visualizations

G cluster_receiving Receiving cluster_storage Storage cluster_preparation Preparation for Use cluster_use Experimental Use receive Receive Shipment (on Dry Ice) inspect Inspect for Damage receive->inspect store Transfer to -20°C Freezer Immediately inspect->store equilibrate Equilibrate Vial to Room Temp store->equilibrate open_vial Open in Fume Hood equilibrate->open_vial prepare_stock Prepare Stock/Working Solutions open_vial->prepare_stock experiment Use in Experiment (e.g., Spiking) prepare_stock->experiment

Caption: Workflow for proper storage and handling of this compound.

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with This compound (IS) sample->spike extract Perform Lipid Extraction (e.g., MTBE method) spike->extract dry Dry Extract extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS Analysis reconstitute->lcms quantify Quantify Analytes (Ratio to IS) lcms->quantify

Caption: Lipidomics workflow using this compound as an internal standard.

References

Troubleshooting & Optimization

Technical Support Center: Correcting for Ion Suppression with 15:0 Lyso PC-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 15:0 Lyso PC-d5 to correct for ion suppression in mass spectrometry-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound, or 1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine-d5, is a deuterated form of lysophosphatidylcholine (Lyso PC). It is commonly used as an internal standard in mass spectrometry, particularly in the field of lipidomics.[1][2][3][4] The deuterium labels make it chemically almost identical to its endogenous, non-deuterated counterpart, but with a higher mass. This allows it to be distinguished by the mass spectrometer while ensuring it behaves similarly during sample preparation and analysis.

Q2: What is ion suppression and how does it affect my results?

A2: Ion suppression is a phenomenon in mass spectrometry where the ionization of a target analyte is reduced due to the presence of co-eluting compounds from the sample matrix.[5][6] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method. Essentially, other molecules in the sample compete with your analyte of interest for ionization, leading to an underestimation of its true concentration.

Q3: How does this compound help correct for ion suppression?

A3: As a stable isotope-labeled internal standard, this compound is added to a sample at a known concentration before sample preparation. Because it is structurally very similar to the endogenous Lyso PC analytes, it is assumed to experience the same degree of ion suppression. By calculating the ratio of the analyte's signal intensity to the internal standard's signal intensity, the variability caused by ion suppression can be normalized, leading to more accurate and reliable quantification.[7]

Q4: Can I use this compound to correct for ion suppression of other lipid classes?

A4: While this compound is ideal for correcting for ion suppression of other Lyso PC species, its effectiveness for other lipid classes may be limited. For comprehensive lipidomics studies, it is best to use a mixture of internal standards that represent each lipid class being analyzed to account for differences in ionization efficiencies and matrix effects across different classes.

Troubleshooting Guides

Issue 1: Inconsistent or Low Signal Intensity of this compound

  • Possible Cause: Inaccurate pipetting or dilution of the internal standard.

    • Solution: Verify the concentration of your this compound stock solution. Use calibrated pipettes and be meticulous during the spiking process to ensure a consistent amount is added to each sample.

  • Possible Cause: Degradation of the internal standard.

    • Solution: Store the this compound stock solution at the recommended temperature (-20°C) and avoid repeated freeze-thaw cycles.[1][2] Prepare fresh working solutions regularly.

  • Possible Cause: Inefficient extraction of the internal standard.

    • Solution: Ensure that the chosen extraction method (e.g., Folch, Bligh & Dyer) is appropriate for lysophospholipids and that the internal standard is added before the extraction process to account for any losses.

Issue 2: Poor Co-elution of this compound and the Analyte

  • Possible Cause: The "isotope effect" in reversed-phase chromatography, where the deuterated standard elutes slightly earlier than the non-deuterated analyte.

    • Solution: While minor shifts are sometimes unavoidable, significant separation can lead to differential ion suppression. Optimize your chromatographic method by adjusting the gradient, mobile phase composition, or using a column with a different chemistry to improve co-elution.

  • Possible Cause: Differences in the chemical properties of the analyte and internal standard.

    • Solution: Ensure that the fatty acid chain length and saturation of your analyte are reasonably similar to the 15:0 chain of the internal standard for optimal co-elution and similar ionization response.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction for Lipidomics Analysis

This protocol describes a general procedure for lipid extraction from plasma or serum using a modified Bligh & Dyer method, incorporating this compound as an internal standard.

  • Prepare Internal Standard Working Solution:

    • Thaw the this compound stock solution on ice.

    • Prepare a working solution of 10 µg/mL in a 1:1 (v/v) mixture of chloroform and methanol.

  • Sample Preparation:

    • Aliquot 50 µL of plasma or serum into a glass tube.

    • Add 10 µL of the this compound working solution to each sample.

    • Vortex briefly to mix.

  • Lipid Extraction:

    • Add 500 µL of a 2:1 (v/v) mixture of chloroform and methanol to each sample.

    • Vortex for 2 minutes.

    • Add 100 µL of deionized water and vortex for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

  • Collection of Organic Phase:

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the lipid extract in 100 µL of the initial mobile phase of your LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis and Data Processing

  • LC Parameters (Illustrative Example):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A linear gradient from 60% A to 100% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Parameters (Illustrative Example for a Triple Quadrupole MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Analyte (e.g., 16:0 Lyso PC): Precursor ion (m/z) -> Product ion (m/z)

      • This compound: Precursor ion (m/z 486.3) -> Product ion (m/z 184.1)

    • Optimize collision energy and other source parameters for both the analyte and the internal standard.

  • Data Analysis and Ion Suppression Correction:

    • Integrate the peak areas of the analyte and the this compound internal standard.

    • Calculate the Response Ratio: Response Ratio = (Peak Area of Analyte) / (Peak Area of this compound)

    • Generate a calibration curve by plotting the Response Ratio of standards against their known concentrations.

    • Determine the concentration of the analyte in the unknown samples from the calibration curve using their calculated Response Ratios.

Data Presentation

Table 1: Illustrative Data for Ion Suppression Correction using this compound

SampleAnalyte Peak Area (without IS)This compound Peak AreaResponse Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Standard 150,000100,0000.510
Standard 2100,000102,0000.9820
Standard 3250,00098,0002.5550
Sample A (Low Suppression)75,00095,0000.7915.8
Sample B (High Suppression)30,00040,0000.7515.0

This table demonstrates how the response ratio corrects for variations in signal intensity due to ion suppression, resulting in more consistent calculated concentrations for samples with different matrix effects.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing start Start: Plasma/Serum Sample spike Spike with this compound start->spike extract Lipid Extraction spike->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition lcms->data integrate Peak Integration data->integrate ratio Calculate Response Ratio integrate->ratio quantify Quantification ratio->quantify end Final Concentration quantify->end

Caption: Experimental workflow for ion suppression correction.

troubleshooting_workflow start Inconsistent Results check_is_signal Check Internal Standard Signal Consistency start->check_is_signal is_consistent Consistent? check_is_signal->is_consistent check_coelution Check Analyte/IS Co-elution is_consistent->check_coelution Yes investigate_prep Investigate Sample Prep is_consistent->investigate_prep No coelution_ok Co-eluting? check_coelution->coelution_ok optimize_chrom Optimize Chromatography coelution_ok->optimize_chrom No results_ok Results Consistent coelution_ok->results_ok Yes optimize_chrom->check_coelution check_pipetting Verify Pipetting and Dilutions investigate_prep->check_pipetting check_extraction Evaluate Extraction Efficiency check_pipetting->check_extraction lpc_signaling cluster_membrane Cell Membrane PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 LPC Lysophosphatidylcholine (LPC) GPCR GPCR LPC->GPCR PLC PLC GPCR->PLC PLA2->LPC PKC PKC PLC->PKC MAPK MAPK Pathway PKC->MAPK inflammation Inflammation MAPK->inflammation

References

Technical Support Center: Troubleshooting Poor Signal with 15:0 Lyso PC-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity with 15:0 Lyso PC-d5 in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why is the signal intensity of my this compound internal standard unexpectedly low?

A low signal from your deuterated internal standard can compromise the accuracy of your quantitative analysis. The issue can generally be traced to three main areas: sample preparation, liquid chromatography (LC) conditions, or mass spectrometer (MS) settings.

Troubleshooting Guide:

  • Verify Standard Integrity and Concentration:

    • Ensure the this compound standard has been stored correctly at -20°C and has not expired.

    • Prepare a fresh dilution of the standard from the stock solution. An old or improperly stored working solution may have degraded.

    • Confirm the final concentration in your samples is appropriate for your instrument's sensitivity range.

  • Optimize Sample Preparation:

    • Inefficient Extraction: Lysophosphatidylcholines (Lyso PCs) are more polar than many other lipids, and inefficient extraction is a common cause of signal loss. The classic Bligh & Dyer method can be suboptimal for Lyso PCs.

      • Recommendation: Consider a modified Bligh & Dyer protocol with an acidified aqueous phase or a single-phase extraction using methanol or a mixture of methanol and methyl tert-butyl ether (MTBE).

    • Ion Suppression: Co-eluting phospholipids are a major cause of ion suppression in electrospray ionization (ESI), which can significantly reduce the signal of your analyte and internal standard.[1][2][3]

      • Recommendation: Implement a sample cleanup step to remove abundant phospholipids. Solid-phase extraction (SPE) with a normal-phase or mixed-mode sorbent can be effective.

  • Review Liquid Chromatography (LC) Method:

    • Poor Peak Shape: If the peak for this compound is broad or tailing, the signal intensity will be diminished.

      • Recommendation: Ensure your analytical column is appropriate for lipid analysis. A C18 or C8 reversed-phase column is commonly used. Check for column degradation or contamination.

    • Inappropriate Mobile Phase: The mobile phase composition can affect ionization efficiency.

      • Recommendation: For reversed-phase chromatography, typical mobile phases consist of acetonitrile and water with additives like formic acid and ammonium formate to promote protonation and improve peak shape.

  • Optimize Mass Spectrometer (MS) Settings:

    • Incorrect Mass Transitions: Verify that you are monitoring the correct precursor and product ions for this compound. The most common adduct for Lyso PCs in positive ion mode is the protonated molecule [M+H]+.

    • Suboptimal Source Conditions: The ESI source parameters have a significant impact on signal intensity.

      • Recommendation: Perform a tuning and calibration of your mass spectrometer. Systematically optimize source parameters such as capillary voltage, source temperature, and gas flows using a direct infusion of a this compound solution.

FAQ 2: What are the optimal mass spectrometer source conditions for analyzing this compound?

While optimal conditions are instrument-dependent, the following table provides a good starting point for method development. It is crucial to perform a compound-specific tuning to maximize the signal for this compound on your specific mass spectrometer.

Table 1: Recommended Starting Parameters for LC-MS/MS Analysis of this compound

ParameterRecommended Value/RangeNotes
Ionization Mode Positive Electrospray Ionization (ESI+)Lyso PCs ionize well in positive mode due to the choline headgroup.
Precursor Ion (m/z) 487.36 ([M+H]+)Calculated for C23H43D5NO7P. Always confirm with direct infusion.
Product Ion (m/z) 184.07This is the characteristic phosphocholine headgroup fragment.
Capillary Voltage 3.0 - 4.5 kVOptimize for stable spray and maximum signal.
Source Temperature 120 - 150 °CHigher temperatures can sometimes lead to in-source fragmentation.
Desolvation Gas Flow 600 - 1000 L/HrInstrument-specific; higher flow aids in desolvation of the ESI droplets.
Cone Gas Flow 50 - 150 L/HrInstrument-specific; helps to prevent solvent droplets from entering the mass analyzer.
Collision Energy 20 - 35 eVOptimize to maximize the intensity of the 184.07 product ion.
Dwell Time 50 - 100 msEnsure sufficient data points across the chromatographic peak.

Experimental Protocols

Protocol: Quantification of a Target Analyte using this compound as an Internal Standard

This protocol outlines a general workflow for the extraction and quantification of a target lipid analyte from a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Sample Preparation and Lipid Extraction (Methanol Precipitation)

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 20 µL of plasma.

  • Add 10 µL of a 10 µg/mL working solution of this compound in methanol.

  • Add 170 µL of ice-cold methanol.

  • Vortex for 1 minute to precipitate proteins.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: Linear gradient to 100% B

    • 8-10 min: Hold at 100% B

    • 10.1-12 min: Return to 30% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: 487.36 -> 184.07

    • Target Analyte: Set up the appropriate transition for your analyte of interest.

3. Data Analysis

  • Integrate the peak areas for both the target analyte and the this compound internal standard.

  • Calculate the peak area ratio (Target Analyte Peak Area / this compound Peak Area).

  • Generate a calibration curve by plotting the peak area ratio of the calibrators against their known concentrations.

  • Determine the concentration of the target analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

TroubleshootingWorkflow Troubleshooting Poor Signal for this compound Start Poor Signal of This compound Check_Standard Verify Standard Integrity and Concentration Start->Check_Standard Check_SamplePrep Investigate Sample Preparation Start->Check_SamplePrep Check_LC Review LC Method Start->Check_LC Check_MS Optimize MS Settings Start->Check_MS Sol_FreshStandard Prepare Fresh Standard Dilution Check_Standard->Sol_FreshStandard Degradation Suspected Sol_Extraction Optimize Extraction Method (e.g., acidified or single-phase) Check_SamplePrep->Sol_Extraction Inefficient Recovery Sol_Cleanup Implement Sample Cleanup (e.g., SPE for phospholipid removal) Check_SamplePrep->Sol_Cleanup Ion Suppression Likely Sol_Column Check/Replace LC Column Check_LC->Sol_Column Poor Peak Shape Sol_MobilePhase Optimize Mobile Phase Composition Check_LC->Sol_MobilePhase Low Ionization Efficiency Sol_TuneMS Tune and Calibrate Mass Spectrometer Check_MS->Sol_TuneMS Incorrect m/z or Low Sensitivity Sol_Source Optimize Source Conditions (infusion) Check_MS->Sol_Source Suboptimal Signal

References

Technical Support Center: Optimizing LC Gradient for Lysophosphatidylcholine (LPC) Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your liquid chromatography (LC) methods for the separation of lysophosphatidylcholines (LPCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers and solutions to specific issues you may encounter.

Q1: I am observing significant peak tailing for my LPC analytes. What are the common causes and how can I resolve this?

A1: Peak tailing in LPC analysis is a frequent issue that can compromise resolution and quantification. Here are the primary causes and recommended solutions:

  • Cause 1: Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based columns can interact with the positively charged choline headgroup of LPCs, leading to peak tailing.

    • Solution:

      • Mobile Phase Additives: Incorporate a small amount of a competing base, such as triethylamine (TEA) (0.1-1% v/v), into your mobile phase. TEA will preferentially interact with the active silanol sites, reducing their interaction with your LPC analytes.

      • Low pH Mobile Phase: Using a mobile phase with a low pH (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups, thereby minimizing secondary interactions.

      • Column Choice: Opt for a column with end-capping or a hybrid silica base to reduce the number of accessible silanol groups.

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peak shapes.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Cause 3: Contamination: Buildup of strongly retained compounds from previous injections can create active sites on the column, causing peak tailing.

    • Solution: Implement a robust column washing procedure between runs. A high-organic wash (e.g., 95-100% acetonitrile or methanol) is often effective. For more stubborn contamination, a series of washes with solvents of varying polarity may be necessary.

Q2: I am struggling to separate LPC isomers (e.g., sn-1 and sn-2). What chromatographic strategies can I employ?

A2: The separation of LPC positional isomers is challenging due to their similar physicochemical properties. However, with the right approach, baseline resolution is achievable.

  • Strategy 1: Reversed-Phase Chromatography (RPC): This is the most common approach for separating LPC isomers. The key is to use a high-efficiency column and carefully optimize the mobile phase.

    • Column: A C18 or C30 column with high carbon load and surface area is recommended.

    • Mobile Phase: A shallow gradient of acetonitrile or methanol in water is typically used. The addition of an ion-pairing agent is generally not necessary. Isocratic elution with a carefully optimized mobile phase composition can also be effective.[1]

    • Temperature: Operating at a sub-ambient temperature can sometimes enhance the separation of isomers.

  • Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can also be employed for isomer separation, particularly when coupled with mass spectrometry.[2]

    • Column: A silica or diol-based HILIC column is a good starting point.

    • Mobile Phase: A gradient of increasing water content in acetonitrile is used. The presence of a small amount of salt (e.g., ammonium formate or ammonium acetate) in the aqueous portion of the mobile phase is crucial for good peak shape and reproducibility.

Q3: My retention times are drifting between injections. What could be causing this instability?

A3: Retention time drift is a common problem in gradient chromatography and can be attributed to several factors:

  • Cause 1: Insufficient Column Equilibration: If the column is not fully re-equilibrated to the initial mobile phase conditions between runs, retention times will shift.

    • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.

  • Cause 2: Mobile Phase Instability: Changes in mobile phase composition due to evaporation of the more volatile solvent can lead to retention time drift.

    • Solution: Ensure your mobile phase bottles are tightly sealed. It is also good practice to prepare fresh mobile phase daily.

  • Cause 3: Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and chromatographic selectivity, leading to shifting retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout your analytical run.

Q4: I am observing poor sensitivity and ion suppression in my LC-MS analysis of LPCs. What are the likely culprits?

A4: Ion suppression is a significant challenge in LC-MS, particularly when analyzing complex biological samples.

  • Cause 1: Co-eluting Matrix Components: Phospholipids are abundant in biological matrices and can co-elute with your LPCs of interest, leading to competition for ionization and suppression of the signal.

    • Solution:

      • Sample Preparation: Implement a sample preparation technique specifically designed to remove phospholipids, such as solid-phase extraction (SPE) or protein precipitation followed by a phospholipid removal plate.

      • Chromatographic Separation: Optimize your LC gradient to separate your LPCs from the bulk of the other phospholipids. HILIC can be particularly effective for class separation of phospholipids.[3][4]

  • Cause 2: Inappropriate Mobile Phase Additives: High concentrations of non-volatile buffers or ion-pairing agents can lead to ion suppression and contamination of the mass spectrometer.

    • Solution: Use volatile mobile phase additives such as formic acid, acetic acid, ammonium formate, or ammonium acetate at low concentrations (typically 0.1% or less).

Experimental Protocols

Below are detailed methodologies for common LC approaches for LPC separation.

Normal-Phase HPLC for LPC Class Separation

This method is suitable for separating LPCs from other phospholipid classes.

ParameterSpecification
Column Allsphere Silica, 5 µm
Mobile Phase A Chloroform:Methanol (70:30, v/v)
Mobile Phase B Chloroform:Methanol:Water:Ammonia (45:45:9.5:0.5, v/v/v/v)
Gradient A linear gradient tailored to the specific separation needs. A good starting point is a gradient from 100% A to 100% B over 20 minutes.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
Source: Adapted from[5][6]
Reversed-Phase HPLC for LPC Isomer Separation

This method is designed for the challenging separation of sn-1 and sn-2 LPC isomers.

ParameterSpecification
Column C18, 5 µm, 250 x 4.6 mm
Mobile Phase Methanol:Water:Acetonitrile (e.g., 90:5:5, v/v/v) - isocratic or a shallow gradient
Flow Rate 1.0 mL/min
Temperature 25°C (can be optimized, including sub-ambient)
Detection UV (205 nm) or Mass Spectrometry
Source: Adapted from[1]
HILIC-MS for LPC Analysis

This method is ideal for coupling with mass spectrometry for sensitive and selective detection of LPCs.

ParameterSpecification
Column Silica or Diol HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A Acetonitrile with 0.1% Formic Acid
Mobile Phase B Water with 0.1% Formic Acid and 10 mM Ammonium Formate
Gradient Start with a high percentage of A (e.g., 95%) and gradually increase B. A typical gradient might be 5% B to 40% B over 15 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Detection ESI-MS (Positive Ion Mode)
Source: Adapted from[2][3]

Visualizations

Workflow for Optimizing LC Gradient for LPC Separation

LC_Optimization_Workflow start Define Separation Goal (e.g., Isomer Separation, Class Separation) col_select Select Column (Reversed-Phase, Normal-Phase, HILIC) start->col_select mp_select Choose Mobile Phases (Aqueous and Organic) col_select->mp_select scout_grad Run Scouting Gradient (e.g., 5-95% B in 20 min) mp_select->scout_grad eval_peaks Evaluate Peak Shape and Resolution scout_grad->eval_peaks adjust_grad Adjust Gradient Slope and Duration eval_peaks->adjust_grad Poor Resolution? optimize_mp Optimize Mobile Phase Additives (e.g., Formic Acid, TEA) eval_peaks->optimize_mp Peak Tailing? temp_opt Optimize Temperature eval_peaks->temp_opt Good Shape, Needs Better Separation? validate Validate Method (Reproducibility, Sensitivity) eval_peaks->validate Optimal Separation Achieved adjust_grad->scout_grad optimize_mp->scout_grad temp_opt->scout_grad

Caption: A logical workflow for the systematic optimization of an LC gradient for lysophosphatidylcholine separation.

Structural Isomers of Lysophosphatidylcholine

Caption: A diagram illustrating the structural difference between sn-1 and sn-2 lysophosphatidylcholine isomers.

References

Technical Support Center: Minimizing Matrix Effects in Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in lipid analysis when using internal standards.

Troubleshooting Guide

Issue: Low and Inconsistent Signal Intensity for Analytes and/or Internal Standards

Possible Cause: Ion suppression due to matrix effects is a primary suspect when signal intensities are lower than expected and variable across replicates.[1]

Troubleshooting Steps:

  • Sample Dilution: As a first step, try diluting the sample extract. This can reduce the concentration of interfering matrix components.[1][2] Ensure that the analyte concentration remains above the instrument's limit of detection after dilution.

  • Optimize Sample Preparation: If dilution is insufficient or not feasible, consider switching to a more effective sample preparation technique to remove interfering matrix components.

    • From Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): PPT is often the least effective method for removing matrix components other than proteins.[1][3] LLE and SPE are generally more effective at producing cleaner extracts.[1][4][5]

    • SPE for Targeted Removal: For complex matrices, specialized SPE sorbents like those designed for enhanced lipid removal can selectively remove lipids without compromising analyte recovery.[6]

  • Chromatographic Optimization: Modify your liquid chromatography (LC) method to better separate your lipid analytes from co-eluting matrix components.[1] This can involve adjusting the mobile phase gradient, changing the mobile phase composition, or using a different analytical column.[1]

  • Internal Standard Evaluation:

    • Purity Check: Ensure the internal standard solution is pure and has not degraded. For deuterated standards, verify the absence of significant amounts of the unlabeled analyte.

    • Appropriateness: Confirm that the chosen internal standard is appropriate for the analyte and matrix. A stable isotope-labeled (SIL) internal standard that co-elutes with the analyte is the gold standard for correcting matrix effects.[1][7][8]

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in lipid analysis?

The matrix effect refers to the alteration of an analyte's ionization efficiency in a mass spectrometer due to the presence of co-eluting, undetected components from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or enhancement (increased signal), which compromises the accuracy and precision of quantitative analysis.[1] In lipidomics, phospholipids are a major contributor to matrix effects, particularly in electrospray ionization (ESI).[1]

Q2: How can I determine if my lipid analysis is affected by matrix effects?

There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This quantitative approach compares the signal response of an analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction.[1][9] The percentage difference in the signal indicates the extent of the matrix effect.[1]

  • Post-Column Infusion Method: This is a qualitative method used to identify where matrix effects occur in the chromatogram.[1] A constant flow of the analyte is infused into the mass spectrometer after the analytical column, and a blank, extracted sample is injected. Dips or rises in the analyte's baseline signal indicate ion suppression or enhancement at that retention time.[1][2]

Q3: How do internal standards help mitigate matrix effects?

Internal standards (IS) are crucial for accurate quantification in the presence of matrix effects.[1] An ideal internal standard is chemically similar to the analyte and experiences the same matrix effects.[1] By adding a known amount of the IS to each sample before extraction, you can normalize the analyte's signal. This corrects for variations in both sample preparation and ionization efficiency.[1]

Q4: What are the different types of internal standards, and which should I choose?

The two main types of internal standards used in lipidomics are:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" because they have nearly identical chemical and physical properties to the analyte.[1][8] This ensures they co-elute and are affected by the matrix in the same way, providing the most accurate correction.[1][7]

  • Structural Analogs (e.g., odd-chain lipids): These are molecules that are structurally similar but not identical to the analyte.[7] They can be effective but may not fully compensate for matrix effects if their chromatographic retention time differs significantly from the analyte.[7]

The choice depends on the specific application. While SIL-IS are often preferred for their accuracy, structural analogs can provide robust quantification when isotopic standards are unavailable or cost-prohibitive.[7]

Q5: Which sample preparation method is best for minimizing matrix effects?

The optimal sample preparation method depends on the complexity of the matrix and the analytes of interest. Here is a general comparison:

  • Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing non-protein matrix components, which can lead to significant matrix effects.[1][3]

  • Liquid-Liquid Extraction (LLE): LLE is a common technique for separating lipids from polar molecules and generally provides cleaner extracts than PPT.[1][3]

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain and elute lipids, often resulting in a cleaner extract than LLE and being more suitable for targeted lipidomics.[1][3][10] Specialized SPE materials can offer superior removal of specific interferences like phospholipids.[6]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects in Lipid Analysis

Sample Preparation Method Principle Effectiveness in Reducing Matrix Effects Analyte Recovery Advantages Disadvantages
Protein Precipitation (PPT) Proteins are denatured and precipitated by adding an organic solvent (e.g., acetonitrile) or acid.[3][11]Generally the least effective; primarily removes proteins, leaving other matrix components.[1][3]Can be high for some analytes, but co-precipitation of analytes is possible.Simple, fast, and inexpensive.Often results in significant matrix effects.[1]
Liquid-Liquid Extraction (LLE) Lipids are partitioned into an organic solvent phase, separating them from polar matrix components.[1][3]More effective than PPT at removing polar interferences.[1]Generally good, but can be variable depending on the solvent system and lipid class. Lower recoveries may be observed for polar lipids.[8][12]Well-established protocols are available; relatively low cost.[3]Can be labor-intensive and may not remove all interfering lipids.[13]
Solid-Phase Extraction (SPE) Lipids are selectively adsorbed onto a solid sorbent and then eluted, separating them from other matrix components.[1][3]Generally more effective than LLE, especially with sorbents tailored for lipid removal.[1][3][6] Mixed-mode SPE can be more effective than both PPT and LLE.[7]High and consistent recoveries can be achieved.[8][13]High selectivity, can provide very clean extracts, and is amenable to automation.[3]Can be more expensive and may require method development to optimize sorbent and solvent selection.[3]

Experimental Protocols

Protocol 1: Post-Extraction Spike Method to Quantify Matrix Effects

Objective: To quantitatively assess the degree of ion suppression or enhancement for a specific analyte in a given matrix.

Materials:

  • Analyte stock solution

  • Blank matrix (e.g., plasma from an untreated animal)

  • Neat solvent (compatible with LC-MS analysis)

  • Standard sample preparation materials (e.g., extraction solvents, centrifuge tubes)

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the analyte stock solution into the neat solvent to a known final concentration.

    • Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow (without adding the analyte).

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the analyte stock solution to the same final concentration as Set A.[1]

  • LC-MS Analysis: Analyze all three sets of samples by LC-MS.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for Lipid Cleanup

Objective: To obtain a cleaner lipid extract from a complex matrix to minimize matrix effects.

Materials:

  • SPE cartridge (e.g., C18, mixed-mode, or a specialized lipid removal sorbent)

  • Sample extract

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent(s) (to remove interferences)

  • Elution solvent (to elute lipids)

  • SPE manifold

Procedure (Generalized):

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[1]

  • Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.[1]

  • Loading: Load the sample onto the SPE cartridge.[1]

  • Washing: Pass the wash solvent(s) through the cartridge to remove unwanted, weakly bound matrix components.[1]

  • Elution: Pass the elution solvent through the cartridge to collect the lipids of interest.[1]

  • Downstream Processing: The eluted sample is typically dried down and reconstituted in a solvent compatible with the LC-MS system.[1]

Note: This is a generalized protocol. The specific sorbent and solvents should be optimized for your lipids of interest.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample spike Spike with Internal Standard sample->spike extract Lipid Extraction (e.g., LLE, SPE) spike->extract dry Dry Down Extract extract->dry reconstitute Reconstitute in LC-MS compatible solvent dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Peak Integration) lcms->data quant Quantification (Analyte/IS Ratio) data->quant result Final Concentration quant->result

Caption: A typical experimental workflow for lipid analysis using internal standards.

troubleshooting_flowchart start Inconsistent/Low Signal (Analyte and/or IS) dilute Dilute Sample Extract start->dilute check_signal Signal Improved and Above LOD? dilute->check_signal Yes optimize_prep Optimize Sample Prep (e.g., switch to SPE) dilute->optimize_prep No end Problem Resolved check_signal->end optimize_lc Optimize Chromatography optimize_prep->optimize_lc evaluate_is Re-evaluate Internal Standard (Purity, Appropriateness) optimize_lc->evaluate_is evaluate_is->end

Caption: A troubleshooting flowchart for addressing suspected matrix effects.

References

Technical Support Center: 15:0 Lyso PC-d5 Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 15:0 Lyso PC-d5 in various solvents, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

FAQs and Troubleshooting Guide

Q1: My this compound seems to be degrading. What are the primary causes?

A1: The two primary degradation pathways for lysophosphatidylcholines (LPCs) like this compound are hydrolysis and acyl migration .

  • Hydrolysis: The ester bond linking the pentadecanoyl (15:0) chain to the glycerol backbone can be cleaved, resulting in the formation of free pentadecanoic acid and glycerophosphocholine. This is more prevalent in aqueous solutions.

  • Acyl Migration: The pentadecanoyl chain can move from the sn-1 position to the sn-2 position of the glycerol backbone, forming the sn-2 isomer. Over time, an equilibrium will be established between the sn-1 and sn-2 isomers. The sn-1 isomer is generally the more stable form. This process is influenced by temperature, pH, and the solvent environment.

Q2: How should I store my this compound to ensure maximum stability?

A2: For optimal stability, this compound should be stored at -20°C in a tightly sealed glass vial under an inert atmosphere (e.g., argon or nitrogen). If provided as a powder, it is best to dissolve it in a suitable organic solvent for long-term storage. Avoid plastic containers for organic solutions as plasticizers can leach into the solvent.

Q3: I have my this compound dissolved in an aqueous buffer for my experiment. How long can I expect it to be stable?

A3: Aqueous solutions of LPCs are not recommended for long-term storage. Hydrolysis and acyl migration are significantly accelerated in aqueous environments, especially at neutral or alkaline pH and at temperatures above freezing. For biological experiments, it is advisable to prepare fresh aqueous solutions and use them within the same day. If storage is unavoidable, keep the solution at 2-8°C and use it as soon as possible.

Q4: I am seeing two peaks for my this compound in my LC-MS analysis. What could be the cause?

A4: The presence of two peaks likely indicates the presence of both the sn-1 and sn-2 isomers of this compound due to acyl migration. This is a common occurrence, especially if the sample has been stored for a period of time, at non-optimal temperatures, or in a solvent that facilitates this migration. To confirm this, you would need to use analytical standards for both isomers if available.

Q5: Which solvent provides the best stability for this compound?

Quantitative Stability Data

The following tables summarize the stability of saturated lysophosphatidylcholines, which can be used as a proxy for the stability of this compound. The primary mode of degradation observed in these studies is acyl migration from the sn-2 to the sn-1 position.

Table 1: Stability of sn-2 16:0 Lysophosphatidylcholine (a saturated LPC similar to 15:0 Lyso PC) in Aqueous Buffer (pH 7.4) at Various Temperatures [1][2]

TemperatureTime% sn-2 Isomer Remaining
37°C8 hours~13%
37°C24 hoursNot detectable
22°C (Room Temp)8 hours~20%
4°C8 hours~80%
4°C24 hours~31%
-20°C24 hours~45%

Table 2: Stability of sn-2 16:0 Lysophosphatidylcholine in Chloroform:Methanol (2:1, v/v) at Various Temperatures [1][2]

TemperatureTime% sn-2 Isomer Remaining
22°C (Room Temp)4 weeks~30%
4°C4 weeks~40%
-20°C4 weeks~45%

Experimental Protocols

Protocol for Assessing this compound Stability by LC-MS

This protocol outlines a general procedure for conducting a stability study of this compound in a chosen solvent.

1. Materials and Reagents:

  • This compound

  • High-purity solvents (e.g., methanol, ethanol, acetonitrile, chloroform)

  • LC-MS grade water

  • LC-MS grade formic acid

  • Glass vials with Teflon-lined caps

  • Inert gas (argon or nitrogen)

  • High-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS)

  • Analytical column suitable for lipid separation (e.g., C18 reverse-phase)

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound powder.

  • Dissolve the powder in the chosen solvent to a specific concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into several glass vials to avoid repeated freeze-thaw cycles of the main stock.

  • Flush the headspace of each vial with an inert gas before sealing.

3. Stability Study Setup:

  • Store the aliquots at different temperature conditions (e.g., -20°C, 4°C, and room temperature).

  • Establish a time-point schedule for analysis (e.g., T=0, 24 hours, 1 week, 4 weeks).

4. Sample Analysis by LC-MS:

  • At each time point, retrieve an aliquot from each storage condition.

  • Allow the sample to come to room temperature.

  • Dilute the sample to an appropriate concentration for LC-MS analysis using the initial mobile phase composition.

  • Inject the sample into the LC-MS system.

  • LC Conditions (Example):

    • Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid

    • Gradient: A suitable gradient to separate this compound from potential degradation products.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • MS Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitor the precursor ion for this compound and its characteristic fragment ions.

5. Data Analysis:

  • Integrate the peak area of the this compound at each time point.

  • Calculate the percentage of this compound remaining relative to the T=0 time point.

  • If isomer separation is achieved, quantify the relative amounts of the sn-1 and sn-2 isomers.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing prep Prepare 1 mg/mL this compound in chosen solvent aliquot Aliquot into glass vials under inert gas prep->aliquot storage Store at different temperatures (-20°C, 4°C, Room Temp) aliquot->storage sampling Sample at defined time points (T=0, 24h, 1w, 4w) storage->sampling analysis Analyze by LC-MS sampling->analysis data Calculate % remaining and isomer ratio analysis->data

Workflow for Stability Assessment

degradation_pathway Degradation Pathways of this compound start 1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine-d5 (this compound, sn-1 isomer) hydrolysis Hydrolysis start->hydrolysis Aqueous solutions (pH, Temp dependent) acyl_migration Acyl Migration start->acyl_migration Reversible (Solvent, pH, Temp dependent) product1 Pentadecanoic Acid + Glycerophosphocholine-d5 hydrolysis->product1 product2 2-pentadecanoyl-1-hydroxy-sn-glycero-3-phosphocholine-d5 (sn-2 isomer) acyl_migration->product2

Primary Degradation Routes

References

Technical Support Center: Improving Reproducibility with 15:0 Lyso PC-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing 15:0 Lyso PC-d5 to enhance experimental reproducibility. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during lipidomics experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound, or 1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine-d5, is a deuterated form of lysophosphatidylcholine (Lyso PC). It serves as an internal standard in mass spectrometry-based lipidomics.[1] Because it has a similar chemical structure to endogenous Lyso PCs, it behaves similarly during sample extraction and ionization. The deuterium labeling makes it heavier than its non-labeled counterparts, allowing it to be distinguished by the mass spectrometer. This enables accurate quantification of endogenous Lyso PC species by correcting for variability in sample preparation and analysis.[2]

Q2: When should I add the this compound internal standard to my samples?

A2: The internal standard should be added as early as possible in the sample preparation workflow.[3] This ensures that it is subjected to the same extraction, derivatization, and analysis conditions as the endogenous lipids of interest. By adding it at the beginning, it can effectively account for any sample loss or variation that occurs throughout the entire experimental process.

Q3: Can this compound be used to quantify other lipid classes?

A3: While this compound is ideal for quantifying lysophosphatidylcholines, using it to quantify other lipid classes can lead to inaccuracies. Different lipid classes exhibit different ionization efficiencies and extraction recoveries. For comprehensive lipid profiling, it is recommended to use a cocktail of internal standards, such as the Avanti UltimateSPLASH™ ONE, which contains a variety of deuterated lipid standards to cover multiple lipid classes.[4][5]

Q4: How should I store and handle this compound?

A4: this compound should be stored at -20°C in a tightly sealed vial to prevent degradation.[6] When preparing solutions, it is important to use high-purity solvents and minimize exposure to air and moisture to maintain its integrity.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity for this compound

Possible Causes and Solutions:

CauseSolution
Suboptimal Mass Spectrometry Parameters Optimize MS settings, including spray voltage, capillary temperature, and gas flow rates, to ensure efficient ionization of Lyso PCs.[7]
Ion Suppression Dilute the sample to reduce matrix effects. Improve chromatographic separation to separate the analyte from co-eluting, interfering compounds.[2]
Degradation of the Standard Ensure proper storage and handling of the this compound standard. Prepare fresh working solutions regularly.
Incorrect Mobile Phase Composition Adjust the mobile phase composition, including organic solvent ratio and additives (e.g., ammonium formate or formic acid), to improve peak shape and retention.
Issue 2: High Variability in Quantitative Results

Possible Causes and Solutions:

CauseSolution
Inconsistent Addition of Internal Standard Use a calibrated pipette to add a precise and consistent amount of this compound to all samples, standards, and quality controls.
Matrix Effects Prepare a matrix-matched calibration curve to account for the influence of the biological matrix on ionization.
Incomplete Lipid Extraction Optimize the lipid extraction protocol. Ensure sufficient mixing and phase separation. A common method is the Folch or Bligh-Dyer extraction.
Instrument Instability Run quality control (QC) samples throughout the analytical batch to monitor and correct for instrument drift.
Issue 3: No Signal Detected for this compound

Possible Causes and Solutions:

CauseSolution
Incorrect Mass Spectrometer Settings Verify that the mass spectrometer is set to monitor the correct m/z for this compound.
Standard Not Added Double-check the sample preparation workflow to ensure the internal standard was added to the sample.
Complete Degradation of the Standard Obtain a fresh vial of the this compound standard.

Experimental Protocols

Protocol: Quantitative Analysis of Lysophosphatidylcholines using this compound Internal Standard

This protocol provides a general workflow for the quantification of Lyso PCs in biological samples using this compound as an internal standard.

1. Sample Preparation and Lipid Extraction:

  • Thaw biological samples (e.g., plasma, tissue homogenate) on ice.

  • To a known amount of sample (e.g., 50 µL of plasma), add a precise amount of this compound internal standard solution (concentration will depend on the expected levels of endogenous Lyso PCs).

  • Perform lipid extraction using a modified Bligh-Dyer method:

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

    • Vortex thoroughly and incubate on ice.

    • Add chloroform and water to induce phase separation.

    • Centrifuge to separate the layers.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform).

2. LC-MS/MS Analysis:

  • LC System: A reverse-phase C18 column is commonly used for separation of Lyso PCs.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 5:2 v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the lipids.

  • Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for endogenous Lyso PCs and the this compound internal standard.

3. Data Analysis:

  • Integrate the peak areas for the endogenous Lyso PCs and the this compound internal standard.

  • Calculate the ratio of the peak area of each endogenous Lyso PC to the peak area of the internal standard.

  • Determine the concentration of each Lyso PC species by comparing these ratios to a calibration curve prepared with known concentrations of non-labeled Lyso PC standards and a fixed concentration of the this compound internal standard.

Quantitative Data Summary

The following tables summarize typical mass spectrometry parameters for Lyso PC analysis.

Table 1: Representative MRM Transitions for Lyso PC Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
14:0 Lyso PC468.3184.1
This compound (IS) 487.3 184.1
16:0 Lyso PC496.3184.1
18:0 Lyso PC524.4184.1
18:1 Lyso PC522.4184.1
20:4 Lyso PC544.4184.1

Table 2: Typical LC-MS System Parameters

ParameterSetting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive ESI
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Add this compound Internal Standard Sample->Add_IS Precise Volume Extraction Lipid Extraction (e.g., Bligh-Dyer) Add_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Inject Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Ratio Calculate Analyte/IS Ratio Data_Processing->Ratio Quantification Absolute Quantification Ratio->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Experimental workflow for quantitative lipidomics using an internal standard.

logic_of_internal_standard cluster_without_is Without Internal Standard cluster_with_is With this compound Internal Standard Analyte_Signal_1 Analyte Signal Variability Experimental Variability (e.g., Sample Loss, Ion Suppression) Analyte_Signal_1->Variability Inaccurate_Quant Inaccurate Quantification Variability->Inaccurate_Quant Analyte_Signal_2 Analyte Signal Variability_2 Experimental Variability (Affects both Analyte and IS) Analyte_Signal_2->Variability_2 IS_Signal Internal Standard Signal IS_Signal->Variability_2 Ratio_Calculation Ratio (Analyte/IS) Calculation Variability_2->Ratio_Calculation Accurate_Quant Accurate Quantification Ratio_Calculation->Accurate_Quant

Caption: Logic of using an internal standard to improve quantification accuracy.

References

Technical Support Center: Optimizing Mass Spectrometer Parameters for 15:0 Lyso PC-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15:0 Lyso PC-d5 as an internal standard in mass spectrometry-based lipidomics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is a deuterated form of lysophosphatidylcholine (Lyso PC) with a 15-carbon fatty acid chain.[1] It serves as an internal standard in mass spectrometry for the quantification of endogenous lysophosphatidylcholines and other lipid species.[2][3] The deuterium labeling provides a mass shift from its endogenous counterparts, allowing it to be distinguished and used for accurate quantification by correcting for variations in sample preparation and instrument response.[4]

Q2: What are the common challenges when analyzing lysophosphatidylcholines like this compound?

A2: Common challenges in the analysis of lysophosphatidylcholines include:

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.

  • In-Source Fragmentation: The analyte can fragment within the ion source of the mass spectrometer, leading to a decrease in the signal of the intended precursor ion and the appearance of fragment ions that can be misinterpreted.

  • Isomer Separation: Distinguishing between different positional isomers of Lyso PCs can be challenging and often requires specific chromatographic methods.

  • Low Abundance: Some Lyso PC species may be present at low concentrations in biological samples, requiring sensitive analytical methods for their detection and quantification.

Q3: Which ionization technique is most suitable for this compound analysis?

A3: Electrospray ionization (ESI) is the most common and suitable ionization technique for lysophosphatidylcholines. It is a "soft" ionization method that minimizes in-source fragmentation and allows for the detection of the intact molecular ion, typically as a protonated molecule [M+H]+ in positive ion mode.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Signal for this compound 1. Incorrect MRM transition settings.2. Inefficient ionization.3. Poor chromatographic peak shape.4. Degradation of the internal standard.1. Verify the Q1 (precursor ion) and Q3 (product ion) masses for this compound. The precursor ion in positive mode is [M+H]+. The most common product ion for Lyso PCs is the phosphocholine headgroup fragment at m/z 184.1.2. Optimize ESI source parameters such as spray voltage, capillary temperature, and gas flows.3. Check the mobile phase composition and gradient profile. Ensure the pH is appropriate for the analyte and column chemistry.4. Store the this compound standard as recommended by the supplier, typically at low temperatures and protected from light, to prevent degradation.
High Background Noise or Interferences 1. Matrix effects from the sample.2. Contamination from solvents or sample preparation materials.3. Co-elution of isobaric compounds.1. Improve sample preparation to remove interfering substances. Techniques like solid-phase extraction (SPE) can be effective.2. Use high-purity solvents and reagents. Include blank injections in your analytical run to identify sources of contamination.3. Optimize the chromatographic separation to resolve the analyte from interfering compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective for separating polar lipids like Lyso PCs.
Poor Reproducibility of Results 1. Inconsistent sample preparation.2. Instability of the mass spectrometer.3. Variation in injection volume.1. Standardize the sample preparation protocol and ensure consistency across all samples.2. Perform regular maintenance and calibration of the mass spectrometer.3. Check the autosampler for proper functioning and ensure accurate and precise injection volumes.
Inaccurate Quantification 1. Non-linearity of the calibration curve.2. Inappropriate choice of internal standard.3. Incorrect integration of chromatographic peaks.1. Prepare a calibration curve with a sufficient number of points to cover the expected concentration range of the analyte. Use a suitable regression model.2. This compound is a suitable internal standard for other Lyso PCs. Ensure it is added at a known and consistent concentration to all samples and calibrators.3. Manually review and adjust the peak integration parameters to ensure accurate measurement of the peak area.

Experimental Protocols

Sample Preparation for Plasma Lipid Analysis

This protocol outlines a general procedure for the extraction of lipids from plasma samples using protein precipitation.

Materials:

  • Plasma sample

  • This compound internal standard solution (in methanol or another suitable solvent)

  • Cold isopropanol

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add a known amount of the this compound internal standard solution to the plasma sample.

  • Add cold isopropanol to the sample at a ratio of 3:1 (isopropanol:plasma).

  • Vortex the mixture vigorously for 1 minute to precipitate the proteins.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant containing the lipid extract to a new tube for LC-MS/MS analysis.

HILIC-MS/MS Method for this compound Analysis

This protocol provides a starting point for developing a HILIC-MS/MS method for the analysis of this compound. Optimization will be required for your specific instrument and application.

Liquid Chromatography (LC) Parameters:

  • Column: A HILIC column suitable for polar lipid separation (e.g., a silica-based column with a polar stationary phase).

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water with a suitable buffer (e.g., 10 mM ammonium formate, pH 3.0)

  • Gradient: A gradient from high organic to increasing aqueous content. A typical starting point could be:

    • 0-1 min: 5% B

    • 1-10 min: Gradient to 50% B

    • 10-12 min: Hold at 50% B

    • 12-12.1 min: Return to 5% B

    • 12.1-15 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transition for this compound:

    • Q1 (Precursor Ion): m/z 485.4 (calculated for [M+H]+)

    • Q3 (Product Ion): m/z 184.1 (phosphocholine headgroup)

  • Collision Energy (CE): This parameter needs to be optimized for your specific instrument. A starting point for lysophosphatidylcholines is typically in the range of 20-40 eV. The optimal CE will maximize the signal of the product ion.

  • Other MS parameters (e.g., spray voltage, capillary temperature, gas flows, declustering potential, cell exit potential): These should be optimized based on the instrument manufacturer's recommendations and through systematic tuning experiments.

Quantitative Data Summary

The following table presents data related to the use of this compound in a high-throughput quantitative LC-MS/MS approach for circulatory lipid phenotyping.[5]

ParameterValueReference
AnalyteThis compound[5]
Lipid ClassLysophosphatidylcholine (LPC)[5]
Ionization ModePositive (POS)[5]
Value 151.403500619514986[5]
Value 23.0835933185071975[5]
Value 32.055728879004798[5]
Value 42055.7288790047983[5]

Note: The specific nature of "Value 1" through "Value 4" is not explicitly defined in the source but is presented in the context of a quantitative analysis pipeline.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is precipitation Protein Precipitation (Isopropanol) add_is->precipitation centrifugation Centrifugation precipitation->centrifugation extract Lipid Extract centrifugation->extract hilic HILIC Separation extract->hilic esi Electrospray Ionization (Positive Mode) hilic->esi ms Tandem Mass Spectrometry (MRM Mode) esi->ms integration Peak Integration ms->integration quantification Quantification integration->quantification results Results quantification->results

Caption: Experimental workflow for the quantitative analysis of lipids using this compound.

troubleshooting_logic start Start issue No or Low Signal for this compound start->issue check_mrm Verify MRM Transitions issue->check_mrm Possible Cause optimize_source Optimize Ion Source Parameters issue->optimize_source Possible Cause check_chromatography Check Chromatography issue->check_chromatography Possible Cause check_standard Check Standard Integrity issue->check_standard Possible Cause solution Signal Restored check_mrm->solution Resolved optimize_source->solution Resolved check_chromatography->solution Resolved check_standard->solution Resolved

Caption: Troubleshooting logic for no or low signal of this compound.

References

Validation & Comparative

Validating Lipidomics Methods: A Comparative Guide to Using 15:0 Lyso PC-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative lipidomics data are paramount for advancing scientific discovery. The choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of lipidomics method validation using the deuterated internal standard 15:0 Lyso PC-d5 against the alternative use of odd-chain lysophosphatidylcholines (Lyso PCs).

The validation of a quantitative lipidomics method ensures its reliability, reproducibility, and accuracy. Key validation parameters include linearity, precision, accuracy, and the limit of detection (LOD). Internal standards are essential for correcting variability throughout the analytical process, from sample preparation to detection. Deuterated standards, such as this compound, are considered a gold standard as they closely mimic the physicochemical properties of the endogenous analyte. Odd-chain lipids, which are not naturally abundant in most biological systems, represent a viable alternative.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the quantitative performance of a lipidomics method. Deuterated standards like this compound offer the advantage of co-eluting with the endogenous analyte, providing effective correction for matrix effects and variations in instrument response. Odd-chain Lyso PCs, while structurally similar, may have slightly different chromatographic behavior and ionization efficiencies, which can influence quantification.

Below is a summary of the analytical performance for lipidomics methods validated with different types of internal standards for lysophosphatidylcholines.

Validation ParameterMethod using Deuterated Lyso PC (e.g., this compound)Method using Odd-Chain Lyso PC (e.g., 15:0 Lyso PC)Method using Structural Analog (Miltefosine)
Linearity (R²)
>0.99>0.99≥0.97
Precision (%RSD) Intra-day: <15% Inter-day: <15%Intra-assay CV: 1.1% to 13.9%<15%
Accuracy (% Recovery) 85-115%Not explicitly stated in reviewed sources<15% variation for QC samples
Limit of Detection (LOD) Low fmol on columnLow fmol on column<1 μg/mL

Note: The data presented is a synthesis from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable lipidomics data. Below are representative protocols for lipid extraction and LC-MS/MS analysis for the quantification of lysophosphatidylcholines.

Lipid Extraction from Plasma (Folch Method)
  • Sample Preparation: Thaw 50 µL of plasma on ice.

  • Internal Standard Spiking: Add a known amount of the internal standard (e.g., this compound or an odd-chain Lyso PC) to the plasma sample.

  • Solvent Addition: Add 2:1 (v/v) chloroform:methanol to the sample.

  • Homogenization: Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.

  • Phase Separation: Add water or a saline solution to induce phase separation.

  • Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic layer containing the lipids.

  • Drying: Dry the collected lipid extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol or isopropanol) for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for the separation of lysophospholipids.

    • Mobile Phase A: Acetonitrile/water (60/40, v/v) with 10 mM ammonium acetate.[1]

    • Mobile Phase B: Isopropanol/acetonitrile (90/10, v/v) with 10 mM ammonium acetate.[1]

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute lipids based on their polarity. For example, the gradient can start at 15% B, increase to 82% B over 11 minutes, and then be held at 99% B before re-equilibration.[1]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for the detection of lysophosphatidylcholines.

    • MS/MS Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. The precursor ion of the specific Lyso PC is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. For Lyso PCs, a common product ion is the phosphocholine headgroup fragment at m/z 184.

Visualizing the Workflow and Rationale

To better illustrate the process, the following diagrams outline the experimental workflow for lipidomics method validation and the principle of using an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Validation plasma Plasma Sample spike_is Spike with This compound plasma->spike_is extraction Lipid Extraction (e.g., Folch) spike_is->extraction dry_recon Dry & Reconstitute extraction->dry_recon lc_separation LC Separation (C18 Column) dry_recon->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification (Analyte/IS Ratio) peak_integration->quantification validation Method Validation (Linearity, Precision, Accuracy) quantification->validation

Caption: Experimental workflow for lipidomics method validation.

Internal_Standard_Principle cluster_process Analytical Process cluster_correction Correction using Internal Standard extraction Extraction Variability instrument Instrument Variability extraction->instrument ratio Analyte / IS Ratio instrument->ratio analyte Endogenous Analyte (e.g., 16:0 Lyso PC) analyte->extraction is Internal Standard (this compound) is->extraction final_quant final_quant ratio->final_quant Accurate Quantification

Caption: Principle of internal standard correction in lipidomics.

References

Navigating the Lipidome: An Inter-Laboratory Comparison Guide for 15:0 Lyso PC-d5 in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reproducible quantification of lipids is paramount. This guide provides an objective comparison of the performance of 15:0 lysophosphatidylcholine-d5 (15:0 Lyso PC-d5) as an internal standard in inter-laboratory lipidomics studies. By examining supporting experimental data and detailed methodologies, this document serves as a crucial resource for enhancing the accuracy and consistency of lipid analysis.

The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry. In lipidomics, where the complexity of the lipidome presents significant analytical challenges, standards like this compound are indispensable for correcting for variations in sample preparation and instrument response. While direct inter-laboratory comparisons focused exclusively on this compound are not extensively published, its inclusion in large-scale, multi-center studies and commercially available standard mixes allows for a comprehensive evaluation of its performance.

Quantitative Performance in Lipidomics Workflows

The utility of an internal standard is determined by its ability to mimic the behavior of endogenous analytes throughout the analytical process, leading to reliable quantification. This compound is frequently incorporated into panels of internal standards for broad-scale lipid profiling. The following table summarizes its application and the performance of the overall methods in which it was used, providing an indirect assessment of its suitability.

Study/Method ReferencePlatformMatrixRole of this compoundReported Method Precision (CV%)
Omic-Scale High-Throughput Quantitative LC–MS/MS[1]HILIC-LC-MS/MSHuman PlasmaComponent of a 75 isotopically labeled internal standard mix for single-point calibration.Median Intra-day: 8.5%, Median Inter-day: 10.9%
UltimateSPLASH™ ONE Internal Standard Mixture[2]Not specifiedNot specifiedA component of a comprehensive mixture of 69 deuterated standards for broad lipidomics coverage.Not specified
Thermo Fisher Scientific Application Note[3]HILIC-LC-MS/MSNIST SRM 1950 PlasmaPart of the Avanti UltimateSPLASH ONE mix used to evaluate a quantitative workflow. A linear response (R² = 0.998) was demonstrated for 15:0(d5) LysoPC.Not specified

While specific performance metrics for this compound are often embedded within the performance of the entire analytical panel, its consistent inclusion in validated, high-performance methods underscores its reliability. The low coefficients of variation (CV%) reported in studies utilizing this standard for calibration are indicative of its ability to ensure reproducible quantification across analytical batches and, by extension, across different laboratories.

Experimental Protocols for Quantitative Lipidomics

A standardized experimental protocol is critical for achieving reproducible results in inter-laboratory settings. The following methodology represents a generalized workflow for lipid extraction and analysis using this compound as an internal standard, based on common practices in the field.

Lipid Extraction (Folch Method)
  • Sample Preparation: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking: Add a known amount of this compound solution in methanol to the sample.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

  • Vortexing and Incubation: Vortex the mixture thoroughly and incubate at room temperature.

  • Phase Separation: Add water to induce phase separation.

  • Centrifugation: Centrifuge to pellet precipitated proteins and cell debris.

  • Organic Phase Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 1:1 v/v methanol:chloroform).

LC-MS/MS Analysis
  • Chromatography: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column to separate lipid classes.

  • Mobile Phases: Employ a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) to elute the lipids.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to detect the precursor-to-product ion transition specific for this compound and the endogenous Lyso PCs of interest.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data_processing Data Processing Sample Plasma/Serum Sample Spike Spike with This compound Sample->Spike Folch Folch Extraction (Chloroform/Methanol) Spike->Folch PhaseSep Phase Separation Folch->PhaseSep Collect Collect Organic Layer PhaseSep->Collect Dry Dry Down Collect->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS HILIC-LC-MS/MS Reconstitute->LCMS Data Data Acquisition LCMS->Data Quant Quantification vs. Internal Standard Data->Quant

Experimental workflow for lipidomics using an internal standard.

The Role of Lysophosphatidylcholines in Cellular Signaling

Lysophosphatidylcholines (Lyso PCs), including the endogenous counterparts to this compound, are not merely metabolic intermediates but also potent signaling molecules.[4] They are primarily generated through the enzymatic action of phospholipase A2 (PLA2) on phosphatidylcholines (PCs).[5] Lyso PCs are involved in a variety of cellular processes, including inflammation, immune response, and cell proliferation.[4][6] Their signaling is mediated, in part, through G protein-coupled receptors.[7] Understanding these pathways is crucial for interpreting changes in Lyso PC levels observed in disease states.

lyso_pc_signaling PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 Hydrolysis LysoPC Lysophosphatidylcholine (LysoPC) PLA2->LysoPC GPCR G Protein-Coupled Receptors LysoPC->GPCR Activation Downstream Downstream Signaling (e.g., Inflammation, Proliferation) GPCR->Downstream

Simplified Lyso PC signaling pathway.

Conclusion

References

A Head-to-Head Comparison: 15:0 Lyso PC-d5 Versus C13-Labeled Internal Standards for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative mass spectrometry, particularly within lipidomics research and drug development, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. An ideal internal standard should mimic the analyte of interest throughout the analytical process—from extraction to detection—differing only in mass. This guide provides an objective comparison between two types of stable isotope-labeled internal standards for the quantification of lysophosphatidylcholines (Lyso PCs): the deuterated standard 15:0 Lyso PC-d5 and carbon-13 (C13)-labeled internal standards. This comparison is supported by experimental data and established principles in mass spectrometry to aid researchers, scientists, and drug development professionals in making an informed decision.

The Critical Role of Internal Standards in Lipidomics

The complexity of biological matrices presents significant challenges in the accurate quantification of lipids. Variations in sample preparation, extraction efficiency, and instrument response can all introduce errors. Internal standards are indispensable tools to correct for this variability.[1] By adding a known quantity of an internal standard to a sample at the beginning of the workflow, the analyte's signal can be normalized, thereby enhancing the accuracy and precision of the quantification.[2]

Performance Comparison: Deuterated (d5) vs. Carbon-13 (C13) Labeling

The fundamental difference between this compound and a C13-labeled Lyso PC lies in the isotope used for labeling. Deuterium (²H or D) labeling involves replacing hydrogen atoms with a heavier isotope, while C13 labeling substitutes carbon-12 atoms with carbon-13. This seemingly minor distinction has significant consequences for their analytical performance.

C13-labeled standards are widely regarded as the gold standard in quantitative mass spectrometry.[2] Their physicochemical properties are virtually identical to their endogenous counterparts, leading to superior analytical performance.[3] The primary advantage of C13-labeling is the near-perfect co-elution with the analyte during liquid chromatography (LC).[4] This is crucial for accurately compensating for matrix effects, which can vary across a chromatographic peak.[4]

Deuterated standards, while often more accessible and cost-effective, can exhibit a chromatographic shift, typically eluting slightly earlier than the non-labeled analyte.[4] This "isotope effect" can lead to differential ionization suppression or enhancement between the analyte and the internal standard, potentially compromising the accuracy of quantification.[4] In some reported cases, this has led to significant quantification errors.[4] Furthermore, while generally stable, deuterated standards carry a risk of back-exchange of deuterium atoms with hydrogen atoms from the sample or solvent, which is not a concern for the highly stable carbon-13 labels.

Quantitative Data Summary

The following tables summarize the key performance parameters of deuterated versus C13-labeled internal standards based on published data and established principles.

Table 1: General Performance Comparison of Deuterated vs. C13-Labeled Internal Standards

Performance ParameterDeuterated (e.g., this compound)C13-Labeled Internal StandardKey Findings
Chromatographic Co-elution Often exhibits a slight retention time shift, eluting earlier than the analyte.[4]Typically co-elutes perfectly with the analyte.[4]Superior co-elution of C13-IS provides more accurate compensation for matrix effects.[4]
Accuracy & Precision Can lead to inaccuracies due to imperfect retention time matching.[4]Demonstrates improved accuracy and precision. Use of ¹³C-IS in lipidomics significantly reduced the coefficient of variation (CV%) compared to deuterated standards.[4][5]The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[4]
Isotopic Stability Potential for isotopic exchange in certain conditions.Highly stable with no risk of isotopic exchange.The stability of the ¹³C label ensures the integrity of the internal standard throughout the analytical workflow.
Matrix Effect Correction Can be less effective due to chromatographic separation from the analyte.Excellent at correcting for matrix effects due to identical elution profiles with the analyte.¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.

Table 2: Illustrative Comparison for Lysophosphatidylcholine (Lyso PC) Quantification

ParameterThis compoundC13-Labeled Lyso PC (Expected)
Recovery 80-95% (Typical)>95% (Expected)
Matrix Effect (% Suppression/Enhancement) Can be variable (e.g., 10-30% suppression)Minimal and effectively corrected
Linearity (R²) >0.99>0.995
Precision (%RSD) <15%<10%

Note: The data for C13-Labeled Lyso PC is an expected performance based on the well-documented superiority of C13-labeled standards in the literature.

Experimental Protocols

An accurate and robust method for the quantification of Lyso PCs using LC-MS/MS requires careful optimization of sample preparation and instrument parameters. Below is a representative protocol.

Protocol 1: Lipid Extraction from Plasma with Internal Standard Addition
  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add a precise volume of the internal standard working solution (either this compound or a C13-labeled Lyso PC standard).

  • Sample Addition: Add a known volume of the plasma sample (e.g., 50 µL) to the tube containing the internal standard and vortex briefly.

  • Protein Precipitation and Lipid Extraction: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the sample to separate the aqueous and organic layers.

  • Lipid Collection: Carefully transfer the lower organic phase containing the lipids to a new clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., methanol/isopropanol 1:1 v/v).

Protocol 2: LC-MS/MS Analysis
  • Chromatographic Separation: Inject the reconstituted lipid extract onto a C18 reversed-phase column. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid.

  • Mass Spectrometry: Perform analysis on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Analyte (e.g., 16:0 Lyso PC): Monitor the transition from the precursor ion (m/z 496.3) to the characteristic phosphocholine headgroup fragment ion (m/z 184.1).

    • This compound: Monitor the corresponding mass-shifted precursor to product ion transition.

    • C13-Labeled Lyso PC: Monitor the corresponding mass-shifted precursor to product ion transition.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logical comparison between the two types of internal standards.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound or C13-Lyso PC) Sample->Spike Extract Lipid Extraction Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition (MRM) LCMS->Data Integrate Peak Integration Data->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Caption: A typical experimental workflow for the quantification of lipids using an internal standard.

G cluster_deuterated This compound (Deuterated) cluster_c13 C13-Labeled Lyso PC d_elution Potential for Chromatographic Shift d_matrix Less Accurate Matrix Effect Correction d_elution->d_matrix d_cost Generally More Cost-Effective d_stability Risk of Isotopic Back-Exchange c13_elution Co-elutes Perfectly with Analyte c13_matrix Superior Matrix Effect Correction c13_elution->c13_matrix c13_accuracy Higher Accuracy and Precision c13_stability Highly Stable Label

Caption: Logical comparison of this compound and C13-labeled internal standards.

Conclusion

While this compound can be a suitable internal standard for some applications, the scientific literature strongly supports the superiority of C13-labeled internal standards for robust and accurate quantitative lipidomics. The perfect co-elution and high isotopic stability of C13-labeled standards minimize the risk of analytical errors, particularly in complex biological matrices where matrix effects are a significant concern. For researchers, scientists, and drug development professionals where the highest level of data integrity and accuracy is paramount, investing in C13-labeled internal standards is a sound scientific decision that leads to more reliable and defensible results.

References

A Head-to-Head Battle of Internal Standards: Assessing Linearity and Recovery with 15:0 Lyso PC-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in bioanalytical quantification, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of 15:0 Lyso PC-d5 against other common internal standards for the assessment of linearity and recovery in the quantification of lysophosphatidylcholines (Lyso PCs). The information presented herein is supported by experimental data and detailed methodologies to inform the selection of the most suitable internal standard for your analytical needs.

Lysophosphatidylcholines are critical signaling molecules and biomarkers implicated in a variety of physiological and pathological processes. Accurate and reliable quantification of these lipids by liquid chromatography-mass spectrometry (LC-MS) is essential for advancing research and drug development. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely accepted strategy to correct for variability during sample preparation and analysis, thereby enhancing data quality.

Performance Comparison: this compound vs. Alternative Internal Standards

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, derivatization, and ionization. Deuterated standards, like this compound, are structurally identical to their endogenous counterparts, with the only difference being the substitution of hydrogen atoms with deuterium. This subtle mass shift allows for their differentiation by the mass spectrometer while ensuring similar physicochemical properties.

While specific, direct comparative studies on the linearity and recovery performance of this compound against a wide array of other internal standards are not extensively published, we can infer its performance based on the principles of isotope dilution mass spectrometry and available data for similar deuterated lipid standards.

Key Performance Parameters:

ParameterThis compound (Deuterated)Odd-Chain Lyso PC (e.g., 17:0 Lyso PC)Non-Isotopically Labeled Analogs
Structural Similarity Identical to endogenous Lyso PCsHigh, differs only by acyl chain lengthVaries, may have different head groups or acyl chains
Co-elution with Analyte Nearly identical retention time to endogenous Lyso PCs with the same acyl chainClose, but may exhibit slight chromatographic shiftsRetention time can differ significantly
Correction for Matrix Effects Excellent, as it experiences similar ionization suppression/enhancementGood, but minor differences in retention can lead to variationsLess effective due to different elution times and ionization efficiencies
Recovery Compensation Excellent, tracks the analyte through extraction and sample handlingGood, generally similar extraction efficiencyCan be variable and may not accurately reflect analyte recovery
Availability Commercially available from various suppliersCommercially availableWide range of availability

Quantitative Data Summary:

While a comprehensive dataset is not available in a single source, a study on quantitative accuracy in nontargeted lipidomics provides some insight into the response of deuterated Lyso PC standards. The following table is adapted from available research and illustrates typical response factors, which are indicative of how well an internal standard's signal response matches that of the analyte. A response factor close to 1.0 suggests a well-matched internal standard.

Internal StandardAnalyteResponse Factor
LPC 15:0-d5LPC 14:01.16
LPC 15:0-d5LPC 15:01.21
LPC 15:0-d5LPC 16:0Not Available

Data adapted from "Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics". The response factor is a measure of the difference in signal intensity between the internal standard and the analyte at the same concentration.

This data suggests that while deuterated standards provide good correction, slight variations in ionization efficiency can exist between different acyl chain lengths. Therefore, for the most accurate quantification, the use of a panel of deuterated internal standards covering the range of analytes is recommended.

Experimental Protocols

To rigorously assess the linearity and recovery of an analytical method for Lyso PCs using this compound, the following experimental protocols are recommended.

Protocol 1: Assessment of Linearity

Objective: To determine the linear range of the assay for a specific Lyso PC analyte using this compound as the internal standard.

Methodology:

  • Preparation of Calibration Standards:

    • Prepare a stock solution of the target Lyso PC analyte (e.g., 16:0 Lyso PC) at a known concentration in an appropriate solvent (e.g., methanol).

    • Perform a serial dilution of the analyte stock solution to create a series of at least six calibration standards with decreasing concentrations, covering the expected physiological range.

    • Prepare a stock solution of this compound at a fixed concentration.

  • Sample Preparation:

    • To a fixed volume of each calibration standard, add a constant volume of the this compound internal standard stock solution.

    • For matrix-matched calibration curves, spike the calibration standards and internal standard into a blank biological matrix (e.g., plasma, serum) that has been depleted of endogenous Lyso PCs.

    • Perform a lipid extraction using a validated method (e.g., Folch or Bligh-Dyer extraction).

    • Evaporate the solvent and reconstitute the lipid extract in a solvent compatible with the LC-MS system.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both the analyte and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.

    • Plot the peak area ratio against the known concentration of the analyte.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99 for a linear relationship. The linear range is the concentration range over which the assay is precise, accurate, and linear.

Protocol 2: Assessment of Recovery

Objective: To evaluate the extraction efficiency of the analytical method for a specific Lyso PC analyte using this compound to correct for losses.

Methodology:

  • Preparation of Quality Control (QC) Samples:

    • Prepare QC samples at low, medium, and high concentrations of the target Lyso PC analyte in a relevant biological matrix.

  • Sample Preparation (Three Sets):

    • Set 1 (Pre-extraction Spike): Spike the QC samples with this compound before the lipid extraction process.

    • Set 2 (Post-extraction Spike): Perform the lipid extraction on blank matrix samples. Spike the resulting extracts with the QC analyte concentrations and this compound after the extraction process.

    • Set 3 (Neat Standard): Prepare standards of the analyte and internal standard in the reconstitution solvent at concentrations equivalent to 100% recovery.

  • LC-MS/MS Analysis:

    • Analyze all three sets of samples using the same LC-MS/MS method.

  • Data Analysis:

    • Calculate the recovery using the following formula: % Recovery = (Peak Area Ratio of Set 1 / Peak Area Ratio of Set 2) x 100

    • The recovery should be consistent and reproducible across the different QC levels. While 100% recovery is ideal, consistent recovery is more critical for accurate quantification when using a co-eluting internal standard.

Visualizing the Workflow and Rationale

To better understand the experimental process and the rationale behind using an internal standard, the following diagrams are provided.

Linearity_Assessment_Workflow cluster_prep Standard Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Analyte_Stock Analyte Stock Serial_Dilution Serial Dilution Analyte_Stock->Serial_Dilution Spiking Spike IS into Calibration Standards Serial_Dilution->Spiking IS_Stock IS Stock (this compound) IS_Stock->Spiking Extraction Lipid Extraction Spiking->Extraction Reconstitution Reconstitution Extraction->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data_Analysis Data Analysis (Peak Area Ratio vs. Conc.) LCMS->Data_Analysis Linearity_Plot Linearity Plot (r² ≥ 0.99) Data_Analysis->Linearity_Plot

Workflow for Linearity Assessment.

Recovery_Assessment_Logic cluster_sets Experimental Sets cluster_analysis Analysis & Calculation cluster_interpretation Interpretation Set1 Set 1: Pre-extraction Spike (Analyte + IS in Matrix -> Extract) LCMS_Analysis LC-MS/MS Analysis Set1->LCMS_Analysis Set2 Set 2: Post-extraction Spike (Blank Matrix -> Extract -> Spike Analyte + IS) Set2->LCMS_Analysis Set3 Set 3: Neat Standard (Analyte + IS in Solvent) Calculation Recovery (%) = (Ratio Set 1 / Ratio Set 2) * 100 LCMS_Analysis->Calculation Interpretation Set 1 accounts for extraction loss. Set 2 represents 100% recovery post-extraction. The ratio quantifies the extraction efficiency.

Logic of the Recovery Assessment Experiment.

Conclusion

The selection of a suitable internal standard is a critical step in developing robust and reliable bioanalytical methods. This compound, as a deuterated internal standard, offers excellent structural and physicochemical similarity to endogenous Lyso PCs, making it a strong candidate for ensuring accurate quantification. Its use allows for effective correction of variations in sample recovery and matrix effects, leading to high-quality data. While more direct comparative studies are needed to definitively establish its superiority over all other alternatives in all applications, the principles of isotope dilution mass spectrometry strongly support its use for achieving accurate and precise results in the assessment of linearity and recovery. The experimental protocols provided in this guide offer a framework for the rigorous validation of analytical methods for lysophosphatidylcholines using this compound.

A Researcher's Guide to Method Validation of Internal Standards in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

The Critical Role of Internal Standards in Lipidomics

Internal standards are compounds of known concentration added to a sample at an early stage of the workflow, ideally before any sample manipulation.[1] They are chemically and physically similar to the analytes of interest but are isotopically or structurally distinct, allowing them to be differentiated by the mass spectrometer. The primary function of an internal standard is to normalize the analytical signal of the endogenous lipids, thereby compensating for sample loss during extraction, variations in ionization efficiency, and other sources of experimental error.[1][2][3] An ideal internal standard should not be naturally present in the biological sample.[1]

Comparison of Internal Standard Types

The two most prevalent types of internal standards used in lipidomics are stable isotope-labeled lipids and odd-chain lipids.[1] The choice between them depends on factors such as cost, commercial availability, and the specific requirements of the analytical method.

Parameter Stable Isotope-Labeled Internal Standards Odd-Chain Internal Standards
Principle Analytes with one or more atoms (e.g., 2H, 13C) replaced by a heavier isotope.Lipids containing fatty acids with an odd number of carbon atoms, which are generally absent or at very low levels in biological systems.
Co-elution with Analyte Nearly identical chromatographic behavior to the endogenous analyte.[4]Similar, but not identical, chromatographic behavior. Retention time may differ.
Correction for Matrix Effects Superior, as they co-elute and experience the same ion suppression or enhancement as the endogenous analyte.Effective, but may not fully compensate for matrix effects if their chromatographic retention time differs significantly from the analyte.
Accuracy & Precision High accuracy and precision due to close physicochemical similarity to the analyte.Good accuracy and precision, but can be influenced by differences in extraction efficiency and ionization response compared to even-chain analytes.
Linearity Excellent, with a wide dynamic range and a linear response across various concentrations.Good, but the response may deviate from linearity at very high or low concentrations relative to the endogenous lipids.
Potential Issues Potential for isotopic scrambling or exchange.[4] May exhibit a slight retention time shift compared to the native analyte.[4]May not perfectly mimic the behavior of all endogenous lipid species within a class.
Cost & Availability Generally more expensive and may have limited commercial availability for certain lipid classes.More cost-effective and readily available for a wider range of lipid classes.

Experimental Protocols for Method Validation

Rigorous method validation is essential to ensure the reliability of quantitative lipidomics data. The following are key experiments and detailed protocols for the validation of internal standards.

Lipid Extraction from Plasma (Folch Method)
  • Sample Preparation : To 100 µL of plasma, add a known amount of the internal standard solution.

  • Solvent Addition : Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Homogenization : Vortex the mixture thoroughly for 2 minutes to ensure complete mixing and protein precipitation.

  • Phase Separation : Add 400 µL of 0.9% NaCl solution to induce phase separation.[5]

  • Centrifugation : Centrifuge the sample at 2,000 x g for 10 minutes to separate the aqueous and organic layers.[5]

  • Lipid Collection : Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette.

  • Drying : Dry the collected lipid extract under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution : Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1) for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Chromatographic Separation :

    • Column : C18 reversed-phase column suitable for lipid separation.

    • Mobile Phase A : Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B : Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient : A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic lipids.

    • Flow Rate : 0.4-0.6 mL/min.

    • Column Temperature : 55°C to ensure reproducible retention times.

  • Mass Spectrometry Detection :

    • Ionization : Electrospray ionization (ESI) in both positive and negative ion modes to cover a broad range of lipid classes.

    • Data Acquisition : Acquire data in a data-dependent or data-independent manner to obtain both MS1 and MS/MS spectra for lipid identification and quantification.

Method Validation Parameters

To ensure data quality, lipidomics methods should be validated for the following criteria[6]:

  • Reproducibility : Assessed within and between analytical batches using pooled quality control (QC) samples.[3] The coefficient of variation (CV) is a key metric for evaluating reproducibility.[3]

  • Accuracy : Determined by analyzing samples with known concentrations of lipids or by spike-recovery experiments in the sample matrix.

  • Linear Dynamic Range : The range of concentrations over which the instrument response is proportional to the analyte concentration.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Sample Carryover : Assessed by injecting a blank sample after a high-concentration sample.

  • Stability : Evaluation of sample stability under various storage and handling conditions.[6]

Workflow and Data Analysis

The overall workflow for validating internal standards in a lipidomics experiment involves several key stages, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Validation Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard(s) Sample->Add_IS Extraction Lipid Extraction (e.g., Folch) Add_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Normalization Normalization to Internal Standard Peak_Integration->Normalization Quantification Quantification Normalization->Quantification Validation Method Validation (Accuracy, Precision, Linearity) Quantification->Validation

Caption: Experimental workflow for internal standard validation in lipidomics.

The selection of an appropriate internal standard is a critical decision in the design of any quantitative lipidomics experiment. While stable isotope-labeled standards are often considered the gold standard, odd-chain lipids can also provide robust quantification, particularly when isotopic standards are unavailable or cost-prohibitive.[1] By carefully considering the performance metrics outlined in this guide and implementing rigorous, standardized protocols, researchers can ensure the generation of high-quality, reliable lipidomics data to advance their scientific discoveries.

References

Cross-Validation of 15:0 Lyso PC-d5 for Accurate Lipid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 15:0 Lyso PC-d5 as an internal standard for the quantification of lysophosphatidylcholines (Lyso PCs) in lipidomics research. We will explore its performance relative to other common internal standards, supported by experimental data and detailed methodologies. This document is intended to assist researchers in making informed decisions for accurate and reproducible quantification of Lyso PCs, which are critical lipid signaling molecules implicated in a variety of physiological and pathological processes.

The Critical Role of Internal Standards in Quantitative Lipidomics

Accurate and precise quantification of lipids by mass spectrometry is challenging due to variations in sample extraction, ionization efficiency, and instrument response. Internal standards (IS) are essential for correcting these variations. An ideal internal standard is a compound chemically similar to the analyte of interest but isotopically or structurally distinct, allowing it to be differentiated by the mass spectrometer. It is added at a known concentration to the sample before any sample preparation steps.[1]

For Lyso PC analysis, two main types of internal standards are commonly employed: stable isotope-labeled (e.g., deuterated) Lyso PCs like this compound, and odd-chain Lyso PCs (e.g., 17:1 Lyso PC).

Performance Comparison: Deuterated vs. Odd-Chain Lyso PC Internal Standards

The choice of internal standard can significantly impact the accuracy of quantification. Below is a comparison of the key performance characteristics of deuterated and odd-chain Lyso PC internal standards.

FeatureDeuterated Lyso PC (e.g., this compound)Odd-Chain Lyso PC (e.g., 17:1 Lyso PC)
Principle Chemically identical to the endogenous analyte, but with a mass shift due to deuterium labeling.[2]Structurally similar to endogenous even-chain Lyso PCs but not naturally present in most biological systems.[1]
Co-elution Co-elutes almost perfectly with the endogenous analyte in liquid chromatography (LC).[2]May have a slightly different retention time compared to the endogenous analytes.[1]
Correction for Matrix Effects Superior correction as it experiences nearly identical ion suppression or enhancement as the analyte.[1][3]Effective, but may not fully compensate if retention time differences are significant in regions of varying matrix effects.[1][4]
Linearity Excellent linearity over a wide dynamic range.[1]Good linearity, but may be more susceptible to non-linear responses at concentration extremes.[1]
Potential Issues Potential for isotopic overlap with endogenous lipids, especially for low-resolution mass spectrometers. Minimal risk of deuterium-hydrogen exchange.[5]Potential for trace amounts of endogenous odd-chain lipids in some biological samples. Differences in fragmentation behavior compared to even-chain analytes.

Quantitative Performance Data

The following table summarizes typical quantitative performance data for Lyso PC internal standards based on LC-MS/MS analysis. While direct head-to-head comparative studies are limited, data from studies using internal standard mixtures containing these compounds provide valuable insights.

ParameterThis compound (in a mixture)Odd-Chain Lyso PC (representative)
Linear Range 0.5 - 1000 ng/mL1 - 500 ng/mL
Correlation Coefficient (R²) > 0.99> 0.99
Precision (%CV) < 15%< 20%
Accuracy (%RE) ± 15%± 20%

Note: This data is synthesized from typical performance characteristics reported in lipidomics literature and may vary depending on the specific experimental conditions and matrix.

Experimental Protocols

To cross-validate the performance of this compound against an alternative internal standard, such as an odd-chain Lyso PC, the following experimental workflow can be employed.

Experimental Workflow for Internal Standard Cross-Validation

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Comparison Sample Biological Sample (e.g., Plasma) Spike_A Spike with this compound Sample->Spike_A Spike_B Spike with Odd-Chain Lyso PC Sample->Spike_B LLE Liquid-Liquid Extraction (e.g., MTBE method) Spike_A->LLE Lipid Extraction Spike_B->LLE LCMS LC-MS/MS Analysis LLE->LCMS Quant_A Quantification of endogenous Lyso PCs using this compound LCMS->Quant_A Quant_B Quantification of endogenous Lyso PCs using Odd-Chain Lyso PC LCMS->Quant_B Compare Compare Results (Linearity, Precision, Accuracy, Matrix Effects) Quant_A->Compare Quant_B->Compare

Caption: Workflow for cross-validating internal standards.

Detailed Methodologies

1. Sample Preparation (Lipid Extraction using MTBE)

  • Thaw Samples : Thaw plasma samples on ice.

  • Spike Internal Standards : In separate polypropylene tubes, aliquot 50 µL of plasma. To one set of tubes, add a known amount of this compound. To a second set, add the same molar amount of the odd-chain Lyso PC internal standard.

  • Add Methanol : Add 200 µL of cold methanol to each tube. Vortex for 10 seconds.

  • Add MTBE : Add 750 µL of methyl-tert-butyl ether (MTBE). Vortex for 20 seconds.

  • Phase Separation : Add 188 µL of water. Vortex for 10 seconds and then centrifuge at 14,000 rpm for 2 minutes.

  • Collect Supernatant : Carefully collect the upper organic phase (containing lipids) and transfer to a new tube.

  • Dry Down : Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute : Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) :

    • Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for separating Lyso PC species.[1]

    • Mobile Phase A : Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[1]

    • Mobile Phase B : Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[1]

    • Gradient : A typical gradient starts at 30% B, increasing to 100% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 30% B for 3 minutes.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 55°C.[1]

  • Mass Spectrometry (MS) :

    • Ionization Mode : Positive electrospray ionization (ESI+).

    • Acquisition Mode : Multiple Reaction Monitoring (MRM). The precursor ion for Lyso PCs is [M+H]+, and the characteristic product ion is the phosphocholine headgroup at m/z 184.

    • MRM Transitions : Specific precursor-to-product ion transitions for each endogenous Lyso PC species and the internal standards need to be optimized.

3. Data Analysis

  • Peak Integration : Integrate the peak areas for each endogenous Lyso PC and the respective internal standard.

  • Calculate Response Ratios : For each endogenous Lyso PC, calculate the ratio of its peak area to the peak area of the internal standard.

  • Generate Calibration Curves : Prepare a series of calibration standards with known concentrations of a non-endogenous Lyso PC (e.g., 14:0 Lyso PC) and a fixed concentration of each internal standard. Plot the response ratios against the analyte concentration and perform a linear regression to determine the linearity and range.

  • Quantify Endogenous Lyso PCs : Use the calibration curves to calculate the concentration of each endogenous Lyso PC in the plasma samples.

  • Compare Performance : Statistically compare the quantitative results obtained using this compound and the odd-chain Lyso PC. Evaluate linearity (R²), precision (coefficient of variation, %CV), and accuracy (relative error, %RE). Assess matrix effects by comparing the response of the internal standards in neat solution versus in the sample matrix.[4]

Lysophosphatidylcholine Signaling Pathway

Lyso PCs are not merely metabolic intermediates but also potent signaling molecules that activate various downstream pathways, influencing processes like inflammation, cell proliferation, and apoptosis.[6][7] Understanding these pathways is crucial for drug development and disease research.

G cluster_synthesis LPC Synthesis cluster_signaling Downstream Signaling cluster_effects Cellular Effects PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 Hydrolysis LPC Lysophosphatidylcholine (LPC) PLA2->LPC GPCR G-protein coupled receptors (e.g., G2A) LPC->GPCR Activation PLC Phospholipase C (PLC) GPCR->PLC PKC Protein Kinase C (PKC) PLC->PKC MAPK MAPK Pathway PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Inflammation Inflammation MAPK->Inflammation Proliferation Cell Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation NFkB->Proliferation

Caption: Simplified Lysophosphatidylcholine signaling pathway.

Conclusion

The cross-validation of internal standards is a critical step in developing robust and reliable quantitative lipidomics assays. This compound, as a deuterated internal standard, offers excellent chemical and chromatographic similarity to endogenous Lyso PCs, providing superior correction for matrix effects. While odd-chain Lyso PCs are a viable alternative, they may not always perfectly mimic the behavior of their even-chain counterparts.

For researchers aiming for the highest level of accuracy and precision in Lyso PC quantification, particularly in complex matrices, a stable isotope-labeled internal standard like this compound is generally the preferred choice. However, the selection of the most appropriate internal standard should always be guided by empirical validation within the specific biological matrix and analytical platform being used. The experimental workflow provided in this guide offers a framework for conducting such a validation.

References

Safety Operating Guide

Proper Disposal of 15:0 Lyso PC-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 15:0 Lyso PC-d5 is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides essential information on the proper handling and disposal procedures for researchers, scientists, and drug development professionals. The following protocols are designed to minimize risks and ensure that this chemical is managed responsibly from point of use to final disposal.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance, primarily due to its flammability and acute toxicity. Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

The table below summarizes the key hazard information derived from safety data sheets (SDS).

Hazard ClassificationGHS Hazard StatementsKey Safety Precautions
Flammable Liquid H225: Highly flammable liquid and vapor.Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed.
Acute Toxicity (Oral, Dermal, Inhalation) H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.
Skin Corrosion/Irritation H315: Causes skin irritation.Wear protective gloves.
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation.Wear eye protection/face protection.
Suspected of Causing Cancer H351: Suspected of causing cancer.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.
Specific Target Organ Toxicity H336: May cause drowsiness or dizziness. H370: Causes damage to organs.Use only outdoors or in a well-ventilated area. Do not breathe dust/fume/gas/mist/vapors/spray.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves segregation, proper containment, and coordination with your institution's Environmental Health and Safety (EHS) office for collection by a licensed hazardous waste contractor. Direct disposal down the drain or in regular trash is strictly prohibited.

Experimental Protocol: Waste Segregation and Containment

  • Waste Identification and Segregation :

    • Identify all waste streams containing this compound, including pure substance, solutions, and contaminated labware (e.g., pipette tips, vials, gloves).

    • Segregate this compound waste from all other chemical waste streams to prevent accidental reactions. Do not mix with incompatible materials such as strong oxidizing agents.

  • Liquid Waste Collection :

    • Designate a specific, chemically compatible waste container for liquid this compound waste. A glass bottle with a secure screw cap is recommended.

    • The container must be in good condition, free from cracks or leaks.

    • Affix a hazardous waste label to the container before adding any waste.

  • Solid Waste Collection :

    • Collect contaminated solid waste, such as gloves, absorbent pads, and empty vials, in a separate, clearly labeled, and sealed plastic bag or a designated solid waste container.

    • Empty vials that once contained the stock solution should be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Flammable," "Toxic").

    • Indicate the accumulation start date on the label.

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The storage area must be a well-ventilated, cool, and dry location, away from sources of ignition.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Disposal Request :

    • Once the waste container is full or has been in storage for the maximum allowable time per institutional policy (typically 6-12 months), submit a chemical waste pickup request to your institution's EHS department.

    • Do not overfill waste containers; leave at least 10% headspace to allow for vapor expansion.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Laboratory Operations cluster_1 Waste Handling & Segregation cluster_2 Temporary Storage & Disposal A Use of this compound in Experiment B Generation of Waste (Liquid & Solid) A->B C Is waste liquid or solid? B->C D Collect in designated liquid waste container C->D Liquid E Collect in designated solid waste container C->E Solid F Affix Hazardous Waste Label (Flammable, Toxic) D->F E->F G Store in designated Satellite Accumulation Area F->G H Is container full or storage time limit reached? G->H H->G No I Submit Waste Pickup Request to EHS Office H->I Yes J EHS Collection for Final Disposal I->J

Caption: Disposal workflow for this compound waste.

Personal protective equipment for handling 15:0 Lyso PC-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of 15:0 Lyso PC-d5, ensuring laboratory safety and procedural excellence.

This document provides critical safety and logistical information for the handling of this compound (1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine-d5). Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring the integrity of your research.

Safety and Hazard Information

This compound is a deuterated lysophosphatidylcholine. While a specific Safety Data Sheet (SDS) for the deuterated form from Avanti Polar Lipids indicates no hazardous substance or mixture classification, the non-deuterated form, 15:0 Lyso PC, is classified with significant hazards. Given the structural similarity, it is prudent to handle the deuterated compound with the same level of caution.

The non-deuterated analog is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing cancer and may cause damage to organs. Therefore, appropriate personal protective equipment and handling procedures are mandatory.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the most critical line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Stage of HandlingRecommended Personal Protective Equipment (PPE)
Receiving and Storage - Safety glasses- Nitrile gloves
Preparation and Use - Chemical splash goggles or safety glasses with side shields- Chemical-resistant nitrile or neoprene gloves- Laboratory coat- Work in a certified chemical fume hood
Spill Cleanup - Chemical splash goggles- Double-gloved with chemical-resistant nitrile or neoprene gloves- Chemical-resistant apron or coveralls- Respiratory protection may be required depending on the spill size and ventilation
Waste Disposal - Chemical splash goggles- Chemical-resistant nitrile or neoprene gloves- Laboratory coat

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize risks and ensure procedural consistency.

Receiving and Inspection
  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Verify that the product name and quantity match the order.

  • The compound is typically shipped on dry ice and should be stored at -20°C immediately upon arrival.

Storage
  • Store in a tightly sealed, clearly labeled container in a freezer at -20°C.

  • Store in an area designated for hazardous chemicals.

  • Avoid storing with incompatible materials, such as strong oxidizing agents.

Preparation for Use
  • Before use, allow the container to warm to room temperature to prevent condensation, which could compromise the compound.

  • All handling of the open container and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use only compatible and clean laboratory equipment (e.g., glass or stainless steel).

Weighing and Dissolving
  • If the compound is in solid form, carefully weigh the required amount in the fume hood.

  • If it is in a solution, use a calibrated micropipette to transfer the desired volume.

  • When dissolving, add the solvent slowly to the compound.

Safe Handling Workflow

G cluster_receiving Receiving cluster_prep Preparation cluster_use Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Package Receive->Inspect Store Store at -20°C Inspect->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate FumeHood Work in Fume Hood Equilibrate->FumeHood Weigh Weigh or Pipette FumeHood->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Waste Segregate Waste Experiment->Waste Dispose Dispose as Hazardous Waste Waste->Dispose

Caption: Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • All materials that have come into contact with this compound, including pipette tips, gloves, and empty containers, should be considered hazardous waste.

  • Collect all waste in a dedicated, clearly labeled, and sealed hazardous waste container.

Disposal Procedure
  • Dispose of the hazardous waste through your institution's designated hazardous waste management program.

  • Do not dispose of this chemical down the drain or in regular trash.

  • For deuterated compounds, it is essential to check with your institution's environmental health and safety office for any specific disposal regulations, as some jurisdictions may have rules based on the quantity of deuterated material.

Waste Disposal Workflow

G cluster_generation Waste Generation cluster_collection Collection cluster_final_disposal Final Disposal UsedMaterial Used Labware & Unused Compound Segregate Segregate as Hazardous Waste UsedMaterial->Segregate Label Label Waste Container Segregate->Label Seal Seal Container Label->Seal EHS Contact Environmental Health & Safety Seal->EHS Pickup Schedule Waste Pickup EHS->Pickup

Caption: Waste disposal workflow for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.